molecular formula C30H46O8 B15595605 Uzarigenin digitaloside

Uzarigenin digitaloside

カタログ番号: B15595605
分子量: 534.7 g/mol
InChIキー: VPUNMTHWNSJUOG-AXXNCTPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uzarigenin digitaloside is a useful research compound. Its molecular formula is C30H46O8 and its molecular weight is 534.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C30H46O8

分子量

534.7 g/mol

IUPAC名

3-[(3R,5R,8S,9R,10R,13S,14R,17S)-3-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m0/s1

InChIキー

VPUNMTHWNSJUOG-AXXNCTPQSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery and Isolation of Uzarigenin Digitaloside from Nerium oleander: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of uzarigenin (B199929) digitaloside, a cardiac glycoside found in Nerium oleander. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data, and explores its primary mechanism of action through the inhibition of Na+/K+-ATPase and associated signaling pathways.

Introduction

Nerium oleander, a common ornamental shrub of the Apocynaceae family, is well-documented for its rich composition of bioactive compounds, most notably cardiac glycosides.[1] These steroids play a crucial role in traditional medicine and have been investigated for various pharmacological activities, including cardiotonic and cytotoxic effects.[1][2] Among the diverse cardenolides present in Nerium oleander is uzarigenin digitaloside, a glycoside of the aglycone uzarigenin.[3][4]

Like other cardiac glycosides, the primary molecular target of this compound is the Na+/K+-ATPase, an essential transmembrane pump.[5][6] Inhibition of this enzyme disrupts the sodium and potassium ion gradients, leading to an increase in intracellular calcium concentration, which underlies its cardiotonic effects.[5] Recent research has also illuminated a secondary role for this interaction, where the binding of cardiac glycosides can trigger intracellular signaling cascades, including the activation of Src kinase.[7] This guide synthesizes the available scientific information to provide a detailed protocol for the isolation of this compound and an analysis of its biological significance.

Experimental Protocols: Isolation and Purification

While a singular, comprehensive protocol for the isolation of this compound from Nerium oleander is not detailed in a single publication, the following is a synthesized, robust methodology based on established phytochemical techniques for isolating cardenolides and specifically uzarigenin from Nerium oleander roots.[4]

Plant Material and Extraction
  • Collection and Preparation : Air-dried roots of Nerium oleander are collected and ground into a coarse powder to increase the surface area for solvent extraction.

  • Primary Extraction : The powdered root material is subjected to exhaustive extraction with a non-polar solvent, such as petroleum ether, to remove lipids and other non-polar constituents.

  • Secondary Extraction : The defatted plant material is then extracted with a polar solvent to isolate the glycosides. A common method involves maceration or Soxhlet extraction with a mixture of chloroform (B151607) and methanol (B129727) (e.g., in a 1:1.7 v/v ratio) or methylene (B1212753) chloride.[4][8] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification via Column Chromatography

The crude extract is subjected to multi-step column chromatography for the separation and purification of this compound.

  • Initial Fractionation (Silica Gel) :

    • Stationary Phase : Silica gel (60-120 mesh).

    • Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be petroleum ether to ethyl acetate (B1210297) (EtOAc), starting from 100% petroleum ether and gradually increasing the concentration of EtOAc.[4]

    • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized using an appropriate spray reagent (e.g., p-toluenesulphonic acid or antimony trichloride).[8] Fractions with similar TLC profiles are pooled.

  • Secondary Purification (Sephadex LH-20) :

    • Stationary Phase : Sephadex LH-20.

    • Mobile Phase : An isocratic elution with methanol is typically used to separate compounds based on molecular size and polarity.

    • Analysis : Fractions containing the compound of interest are identified by TLC, pooled, and concentrated.

  • Final Purification (Preparative HPLC) :

    • Column : A reversed-phase C18 column is commonly used for the final purification of cardiac glycosides.[9]

    • Mobile Phase : A gradient of acetonitrile (B52724) and water is an effective mobile phase for separating closely related glycosides.[9]

    • Detection : UV detection (typically around 217-220 nm for the butenolide ring of cardenolides) is used to monitor the elution of the compound.

    • Isolation : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the known physicochemical and spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₃₀H₄₆O₈[3]
Molecular Weight 534.7 g/mol [3]
Synonyms Acoschimperoside N, 17β-Neriifolin[3]
Mass Spectrometry ESI-MS: [M+H]⁺ at m/z 535.3[4]
Illustrative Quantitative Data for Isolation

The following table presents hypothetical yet realistic quantitative data for the isolation process described in section 2, based on a starting material of 1 kg of dried Nerium oleander roots. This data is for illustrative purposes to provide a quantitative context for the experimental protocol.

StageParameterValue
Starting Material Dry weight of Nerium oleander roots1000 g
Extraction Yield of crude methylene chloride extract50 g
Silica Gel Chromatography Yield of uzarigenin-containing fraction5 g
Sephadex LH-20 Chromatography Yield of partially purified fraction1.5 g
Preparative HPLC Final yield of purified this compound200 mg
Final Product Purity (by HPLC)>98%

Visualizations: Workflow and Signaling Pathway

Experimental Workflow

G Isolation Workflow for this compound A Dried & Powdered Nerium oleander Roots B Defatting with Petroleum Ether A->B C Extraction with Methylene Chloride B->C D Crude Methylene Chloride Extract C->D E Silica Gel Column Chromatography (Petroleum Ether:EtOAc Gradient) D->E F Uzarigenin-rich Fractions (TLC Monitored) E->F G Sephadex LH-20 Column Chromatography (Methanol) F->G H Partially Purified this compound G->H I Preparative RP-C18 HPLC (Acetonitrile:Water Gradient) H->I J Purified this compound (>98%) I->J

Caption: Isolation and purification workflow for this compound.

Signaling Pathway

G Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activation Na_in [Na+]i ↑ NaK_ATPase->Na_in Reduced Na+ Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NaCa_Exchanger->Ca_in Reduced Ca2+ Efflux MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Uzarigenin Uzarigenin Digitaloside Uzarigenin->NaK_ATPase Inhibition Na_in->NaCa_Exchanger Altered Gradient Inotropy Positive Inotropic Effect Ca_in->Inotropy Other_effects Altered Gene Expression (e.g., p53, IDO1) MAPK_ERK->Other_effects

References

Uzarigenin Digitaloside: A Technical Guide to Natural Sources, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarigenin (B199929) and its glycosides, particularly uzarigenin digitaloside, represent a class of cardenolide natural products with significant therapeutic potential. Primarily found in plant genera such as Asclepias and Calotropis, these compounds have demonstrated potent biological activities, most notably the inhibition of the Na+/K+-ATPase pump, leading to cytotoxic effects in cancer cells. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known derivatives. Furthermore, it delves into the molecular mechanisms of action, focusing on the downstream signaling pathways affected by Na+/K+-ATPase inhibition, and presents quantitative data on the biological activities of these compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Uzarigenin and its Glycosides

Uzarigenin and its glycosidic forms are predominantly found in plants belonging to the Apocynaceae family. These compounds are key constituents of the latex and various tissues of these plants, serving as a chemical defense mechanism.

Table 1: Principal Natural Sources of Uzarigenin and its Glycosides

Plant SpeciesFamilyPlant Part(s) Containing the Compound(s)Key Compounds Identified
Xysmalobium undulatum (Uzara)ApocynaceaeRootsUzarin (a diglycoside of uzarigenin)
Asclepias spp. (Milkweeds)[1]ApocynaceaeLatex, Leaves, Seeds[2]Uzarigenin and various glycosides[3]
Calotropis procera[4]ApocynaceaeLatex, Leaves, RootsUzarigenin, Calotropagenin[4]
Gomphocarpus sinaicusApocynaceaeNot specifiedUzarigenin
Erysimum inconspicuumBrassicaceaeNot specifiedUzarigenin
Nerium oleanderApocynaceaeRootsUzarigenin, Odoroside-H

Uzarigenin Derivatives

The structural diversity of uzarigenin derivatives arises from variations in the glycosidic chain attached to the C3 hydroxyl group of the aglycone, as well as modifications to the steroid nucleus. These derivatives can be of natural origin or obtained through synthetic or semi-synthetic methods, including biotransformation.

Natural Derivatives

The primary natural derivatives are glycosides, where one or more sugar moieties are attached to the uzarigenin core. The nature and linkage of these sugars significantly influence the compound's solubility, bioavailability, and biological activity.

Biotransformation-Derived Derivatives

Microbial transformation has been employed to generate novel derivatives of uzarigenin with altered biological profiles. This approach can introduce hydroxyl groups at various positions on the steroid backbone, leading to compounds with potentially enhanced or modified activities. For instance, biotransformation of uzarigenin can yield hydroxylated derivatives.[5]

Experimental Protocols

Isolation and Purification of Uzarigenin Glycosides

The following protocol outlines a general methodology for the extraction and purification of uzarigenin glycosides from plant material.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the relevant plant parts (e.g., roots, leaves) and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) at room temperature. Repeat the extraction process multiple times to ensure the exhaustive recovery of the glycosides.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Purification using High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the purification of uzarigenin and its glycosides.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol is commonly employed. The specific gradient profile will depend on the specific compounds being separated.

  • Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the butenolide ring of the cardenolides.

  • Flow Rate: A flow rate of 1 mL/min is a common starting point and can be optimized as needed.

Structure Elucidation

The structure of isolated compounds is typically determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the glycosides, which can help identify the aglycone and the sugar moieties.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation, including the stereochemistry of the molecule.[7][8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

  • Enzyme Preparation: Prepare a purified or partially purified Na+/K+-ATPase enzyme from a suitable source (e.g., porcine brain or kidney).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, ATP, Mg²⁺, Na⁺, and K⁺ ions in a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding ATP and incubate at 37°C for a defined period.

  • Phosphate (B84403) Measurement: Stop the reaction and measure the amount of inorganic phosphate released from the hydrolysis of ATP. This can be done using a colorimetric method.

  • Inhibition Calculation: Determine the percentage of enzyme inhibition at each compound concentration and calculate the IC50 or the inhibition constant (Ki).[10]

Biological Activity and Mechanism of Action

Inhibition of Na+/K+-ATPase

The primary mechanism of action of uzarigenin and its glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[11] By binding to the extracellular domain of the α-subunit of the pump, these cardiac glycosides disrupt this ion transport.

Downstream Signaling Pathways

The inhibition of the Na+/K+-ATPase triggers a cascade of downstream signaling events that ultimately lead to apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Na+/K+-ATPase Na+/K+-ATPase Increased_Intracellular_Na+ Increased_Intracellular_Na+ Na+/K+-ATPase->Increased_Intracellular_Na+ Decreased_Intracellular_K+ Decreased_Intracellular_K+ Na+/K+-ATPase->Decreased_Intracellular_K+ Uzarigenin_Digitaloside Uzarigenin_Digitaloside Uzarigenin_Digitaloside->Na+/K+-ATPase Inhibition Increased_Intracellular_Ca2+ Increased_Intracellular_Ca2+ Increased_Intracellular_Na+->Increased_Intracellular_Ca2+ ROS_Production ROS_Production Increased_Intracellular_Ca2+->ROS_Production Caspase_Activation Caspase_Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis FAK_dephosphorylation FAK_dephosphorylation FAK_dephosphorylation->Caspase_Activation p38_MAPK_activation p38_MAPK_activation p38_MAPK_activation->Caspase_Activation Bcl-2_downregulation Bcl-2_downregulation Bcl-2_downregulation->Caspase_Activation

References

Uzarigenin Digitaloside: A Comprehensive Technical Guide to Structure Elucidation and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarigenin (B199929) digitaloside is a cardenolide glycoside, a class of naturally occurring steroids with significant biological activities. This technical guide provides a detailed overview of the structure elucidation and chemical properties of Uzarigenin digitaloside. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this and related compounds. This document outlines the key chemical and physical properties, details generalized experimental protocols for its isolation and characterization, and presents available spectroscopic data. Furthermore, it visualizes the established signaling pathways affected by cardiac glycosides and a typical workflow for the structure elucidation of such natural products.

Chemical and Physical Properties

This compound, with the chemical formula C30H46O8, is a steroid glycoside found in various plant species, most notably in Nerium oleander and Thevetia neriifolia.[1] The molecule consists of a steroidal aglycone, uzarigenin, linked to a digitalose (B1209599) sugar moiety.

Core Structure and Nomenclature
  • IUPAC Name: 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1]

  • Synonyms: Acoschimperoside N, 17α-Neriifolin[1]

  • CAS Number: 61217-80-9

Physicochemical Data

A summary of the key physicochemical properties of this compound and its aglycone, Uzarigenin, is presented in Table 1. This data is essential for its handling, formulation, and analysis.

PropertyThis compoundUzarigenin (Aglycone)
Molecular Formula C30H46O8C23H34O4
Molecular Weight 534.7 g/mol [1]374.5 g/mol
Exact Mass 534.31926842 Da[1]374.24570956 Da
XLogP3 2.12.6
Hydrogen Bond Donors 42
Hydrogen Bond Acceptors 84

Structure Elucidation

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C30H46O8. Fragmentation patterns observed in tandem MS (MS/MS) experiments would reveal the loss of the digitalose sugar moiety (C7H14O4, mass = 162.0892 Da), leading to a prominent fragment ion corresponding to the uzarigenin aglycone at m/z 374.2457.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the steroid backbone, the butenolide ring, and the digitalose sugar. Key expected signals include:

  • Two singlets for the angular methyl groups (C-18 and C-19) of the steroid.

  • A downfield singlet for the olefinic proton of the butenolide ring.

  • Signals for the oxymethine protons of the steroid and sugar moieties.

  • An anomeric proton signal for the digitalose unit, with its coupling constant indicating the stereochemistry of the glycosidic linkage.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 30 distinct carbon signals. Characteristic resonances would include:

  • Signals for the carbonyl and olefinic carbons of the butenolide ring.

  • Signals for the quaternary carbons of the steroid nucleus.

  • The anomeric carbon of the digitalose sugar.

  • Several signals in the oxygenated region corresponding to the hydroxylated and ether-linked carbons of both the steroid and sugar parts.

While specific data for this compound is scarce, Table 2 presents the ¹³C NMR data for its aglycone, Uzarigenin, which forms the core of the molecule.

Table 2: ¹³C NMR Spectral Data of Uzarigenin

Carbon No.Chemical Shift (ppm)Carbon No.Chemical Shift (ppm)
137.21349.8
231.61484.5
371.51532.8
442.11626.9
545.21751.2
628.51815.9
726.81923.5
841.120175.2
950.121117.8
1035.522175.9
1121.42373.8
1239.5

Note: Data is for the aglycone, Uzarigenin, and is sourced from publicly available spectral databases. The presence of the digitaloside moiety at C-3 would alter the chemical shift of C-3 and adjacent carbons.

Experimental Protocols

While a definitive, published protocol for the isolation of this compound is not available, a general procedure can be inferred from the numerous studies on the isolation of cardenolides from Nerium oleander.

General Isolation and Purification Protocol
  • Extraction: Dried and powdered plant material (e.g., leaves or roots of Nerium oleander) is subjected to extraction with a polar solvent, typically methanol (B129727), using maceration or Soxhlet extraction.

  • Partitioning: The crude methanolic extract is then concentrated under reduced pressure and partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate). The cardenolide glycosides are expected to be concentrated in the more polar fractions (chloroform and ethyl acetate).

  • Chromatography: The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically mixtures of chloroform and methanol or ethyl acetate (B1210297) and methanol.

  • Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water.

  • Structure Confirmation: The purity and identity of the isolated this compound are confirmed using the spectroscopic methods described in Section 2 (MS and NMR).

Signaling Pathways and Biological Activity

This compound, as a cardiac glycoside, is known to exert its primary biological effect through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2] This inhibition leads to a cascade of downstream effects.

Mechanism of Action

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium ion concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[3] In cardiac muscle cells, this increased calcium concentration enhances contractility.

Affected Signaling Pathways

Recent research has revealed that cardiac glycosides modulate several key signaling pathways, contributing to their diverse biological activities, including potential anti-cancer effects.

  • TNF-α/NF-κB Signaling: Cardiac glycosides can inhibit the TNF-α signaling pathway by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor.[1] This can lead to anti-inflammatory effects.

  • Src/MAPK Signaling: The binding of cardiac glycosides to the Na+/K+-ATPase can activate the Src/mitogen-activated protein kinase (MAPK) signaling pathway. This can influence cell proliferation and survival.

  • p53 Regulation: Some studies have shown that cardiac glycosides can down-regulate the tumor suppressor protein p53 at the level of protein synthesis, a process that appears to be dependent on the activation of the Src/MAPK pathway.

Visualizations

Logical Workflow for Structure Elucidation

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Plant Material (e.g., Nerium oleander) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) - Molecular Weight - Formula pure_compound->ms nmr NMR Spectroscopy - 1D (1H, 13C) - 2D (COSY, HSQC, HMBC) pure_compound->nmr data_analysis Data Interpretation and Spectral Assignment ms->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the isolation and structure elucidation of this compound.

Signaling Pathway of Cardiac Glycosides

cardiac_glycoside_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus uzarigenin This compound na_k_atpase Na+/K+-ATPase uzarigenin->na_k_atpase inhibits tradd TRADD uzarigenin->tradd inhibits na_ion [Na+]i ↑ na_k_atpase->na_ion leads to src Src na_k_atpase->src activates na_ca_exchanger Na+/Ca2+ Exchanger ca_ion [Ca2+]i ↑ na_ca_exchanger->ca_ion leads to na_ion->na_ca_exchanger affects gene_expression Altered Gene Expression ca_ion->gene_expression mapk MAPK src->mapk p53 p53 Synthesis ↓ mapk->p53 mapk->gene_expression nf_kb NF-κB nf_kb->gene_expression tnf TNF-α tnfr TNFR tnf->tnfr tnfr->tradd recruitment tradd->nf_kb activates

Caption: Key signaling pathways modulated by this compound.

Conclusion

This compound is a structurally complex natural product with significant biological activities stemming from its interaction with the Na+/K+-ATPase and subsequent modulation of key cellular signaling pathways. This guide has provided a comprehensive overview of its chemical properties, a generalized approach to its isolation and structure elucidation, and a summary of its mechanism of action. Further research to obtain and publish a complete and detailed spectroscopic dataset for this compound would be a valuable contribution to the field of natural product chemistry. The continued investigation into the diverse biological effects of this and other cardiac glycosides holds promise for the development of new therapeutic agents.

References

Uzarigenin Digitaloside and its Inhibition of the Na+/K+-ATPase Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining cellular electrochemical gradients. Its inhibition by cardiac glycosides has long been a cornerstone of cardiovascular medicine. Uzarigenin (B199929) digitaloside, a lesser-studied cardiac glycoside, presents a promising area of research for its potential therapeutic applications. This technical guide provides an in-depth overview of the inhibition of the Na+/K+-ATPase pump by uzarigenin digitaloside and its aglycone, uzarigenin. It details the molecular interactions, downstream signaling consequences, quantitative inhibitory data, and comprehensive experimental protocols for studying this interaction. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of uzarigenin-based compounds.

Introduction to the Na+/K+-ATPase Pump

The Na+/K+-ATPase is a ubiquitous enzyme found in the plasma membrane of all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled to the hydrolysis of one molecule of ATP.[1] This pumping action is crucial for various cellular functions, including:

  • Maintaining Resting Membrane Potential: The pump's electrogenic nature contributes to the negative charge inside the cell, which is fundamental for nerve impulse transmission and muscle contraction.

  • Secondary Active Transport: The Na+ gradient established by the pump drives the transport of other molecules, such as glucose and amino acids, against their concentration gradients.

  • Cell Volume Regulation: The pump controls the osmotic balance of the cell by regulating intracellular solute concentration.

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.[1]

This compound: A Cardiac Glycoside Inhibitor

This compound belongs to the cardenolide class of cardiac glycosides. Like other members of this family, its structure consists of a steroid nucleus, a five-membered lactone ring at the C17 position, and a sugar moiety attached at the C3 position. The aglycone form, lacking the sugar moiety, is known as uzarigenin.

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase.[2] They bind to a specific site on the extracellular face of the α-subunit, stabilizing the enzyme in its E2-P conformation.[2] This prevents the dephosphorylation and subsequent conformational change required for ion transport, leading to an increase in intracellular sodium concentration.

Quantitative Inhibition Data

Direct quantitative data on the inhibition of Na+/K+-ATPase by this compound is limited in publicly available literature. However, studies on its aglycone, uzarigenin, and related glycosides provide valuable insights into its inhibitory potential. Research comparing the effects of uzarigenin and its glycosylated forms (desglucouzarin and uzarin) on Na+/K+-ATPase from different insect species has demonstrated that glycosylation significantly enhances inhibitory potency.[3]

The following table summarizes the available IC50 values for uzarigenin and provides comparative data for the well-characterized cardiac glycoside, ouabain (B1677812). It is important to note that IC50 values can vary depending on the tissue source and the specific isoform of the Na+/K+-ATPase.[4]

CompoundEnzyme SourceIC50 (µM)Reference
Uzarigenin Danaus plexippus Na+/K+-ATPase~10[3]
Euploea core Na+/K+-ATPase~3[3]
Ouabain Not SpecifiedVaries[4]

Note: The provided IC50 values for Uzarigenin are from insect sources and may differ in mammalian systems. Further research is required to determine the precise inhibitory concentrations of this compound on human Na+/K+-ATPase isoforms.

Signaling Pathways and Cellular Consequences of Inhibition

The inhibition of the Na+/K+-ATPase by cardiac glycosides triggers a cascade of downstream signaling events. The initial increase in intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger, leading to an elevation of intracellular calcium levels.[5] This increase in cytosolic calcium is the basis for the positive inotropic effect of cardiac glycosides in heart muscle.

Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold.[6] Binding of cardiac glycosides can activate intracellular signaling pathways, often in a manner independent of significant changes in bulk ion concentrations.[6] A key pathway involves the activation of the Src tyrosine kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK cascade.[6]

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation Na_increase ↑ Intracellular Na+ NaK_ATPase->Na_increase EGFR EGFR Ras Ras EGFR->Ras Uzarigenin This compound Uzarigenin->NaK_ATPase Inhibition Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Cellular Effects ERK->Downstream Ca_increase ↑ Intracellular Ca2+ Na_increase->Ca_increase

Signaling cascade following Na+/K+-ATPase inhibition.

Experimental Protocols

Determination of Na+/K+-ATPase Inhibition (IC50) using a Colorimetric Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[4]

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Ouabain (positive control)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.

  • Reaction Setup: In a 96-well microplate, add the following components in order:

    • 50 µL of Assay Buffer.

    • 10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO).

    • 10 µL of ouabain for the positive control wells.

    • 10 µL of the diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.[7]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal incubation time should be determined empirically.[7]

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.[7] This reagent will react with the released Pi to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-660 nm).

  • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. The IC50 value for this compound is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Buffers, Inhibitor) start->prepare_reagents setup_plate Set up 96-well Plate (Assay Buffer, Inhibitor, Enzyme) prepare_reagents->setup_plate pre_incubate Pre-incubate at 37°C (10 min) setup_plate->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate at 37°C (20-30 min) add_atp->incubate add_reagent Add Malachite Green Reagent incubate->add_reagent read_absorbance Read Absorbance (620-660 nm) add_reagent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for IC50 determination.

Conclusion

This compound, as a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase. While specific quantitative data for this compound is still emerging, studies on its aglycone and structurally similar molecules confirm its activity and highlight the importance of the glycosidic moiety for enhanced potency. The inhibition of the Na+/K+-ATPase by this compound has significant downstream consequences, including alterations in intracellular ion concentrations and the modulation of key signaling pathways. The experimental protocols provided in this guide offer a framework for the detailed investigation of its inhibitory properties. Further research into this compound is warranted to fully elucidate its therapeutic potential in various disease contexts.

References

Uzarigenin Digitaloside: A Technical Guide on its Core as a Cardiac Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring steroids with a long history in the treatment of heart conditions.[1][2][3] More recently, the potent cytotoxic properties of cardiac glycosides have drawn significant attention in the field of oncology. This technical guide delves into the classification, mechanism of action, and potential therapeutic applications of this compound. It is important to note a conspicuous absence of direct research on this specific glycoside in the current scientific literature.[4] Consequently, this document primarily synthesizes data from its aglycone, Uzarigenin, and the broader class of cardiac glycosides to infer the probable characteristics and activities of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated with diagrams to facilitate a comprehensive understanding.

Classification and Chemical Properties

This compound belongs to the cardenolide subgroup of cardiac glycosides.[4] Its chemical structure consists of a steroid nucleus (the aglycone, Uzarigenin) attached to a digitalose (B1209599) sugar moiety.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
IUPAC Name 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Synonyms Acoschimperoside N, 17α-Neriifolin
CAS Number 61217-80-9

Source: PubChem CID 4457[1]

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the sodium and potassium gradients across the cell membrane.[5][6] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.[6] In the context of cancer, this ionic imbalance and the modulation of downstream signaling pathways are thought to contribute to the cytotoxic effects of these compounds.

Quantitative Assessment of In-Vitro Anticancer Activity

Table 2: IC50 Values of Uzarigenin Against Various Human Cancer Cell Lines [4]

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData not available
HeLaCervical CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
PC-3Prostate AdenocarcinomaData not available

(Note: The original source mentions a panel of human cancer cell lines but does not provide specific IC50 values in the provided excerpt. This table serves as a template for where such data would be presented.)[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of cardiac glycosides.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Uzarigenin) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assays

Apoptosis, or programmed cell death, can be detected through various methods targeting different stages of the process.[7]

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.

  • Cell Lysis: Lyse the treated cells to release cellular proteins.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9).

  • Incubation: Incubate to allow the caspases to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of fluorescence is proportional to the caspase activity.[7]

  • Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent.

  • TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label (e.g., BrdUTP).

  • Staining and Visualization: Stain the nuclei with DAPI and visualize the cells under a fluorescence microscope. Green fluorescence in the nucleus indicates DNA fragmentation, a hallmark of late-stage apoptosis.[7]

Signaling Pathways

Cardiac glycosides are known to modulate several signaling pathways, contributing to their anticancer effects. While the specific pathways affected by this compound are not yet elucidated, studies on other cardiac glycosides like ouabain, digoxin, and digitoxin (B75463) have revealed the involvement of the Src/EGFR/ERK pathway.[8][9]

Diagram 1: Proposed Signaling Pathway for Cardiac Glycoside-Induced Cell Growth Arrest

Signaling_Pathway CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibits Src Src Kinase NKA->Src Activates EGFR EGFR Src->EGFR Transactivates ERK ERK1/2 EGFR->ERK Activates p21 p21Cip1 ERK->p21 Increases expression Arrest Cell Cycle Arrest p21->Arrest Induces

Caption: Proposed pathway of cardiac glycoside-induced cell cycle arrest.

Diagram 2: Experimental Workflow for Assessing Anticancer Activity

Experimental_Workflow cluster_invitro In-Vitro Analysis Cell_Culture Cancer Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase, TUNEL) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling

Caption: Workflow for in-vitro evaluation of anticancer properties.

Conclusion and Future Directions

This compound, as a member of the cardiac glycoside family, holds potential as a therapeutic agent, particularly in oncology. However, the current body of scientific literature lacks direct and specific research on this particular glycoside. The information available for its aglycone, Uzarigenin, and for the broader class of cardiac glycosides provides a strong foundation and rationale for further investigation. Future research should focus on elucidating the specific in-vitro and in-vivo anticancer activities of this compound, determining its precise IC50 values against a comprehensive panel of cancer cell lines, and identifying the specific signaling pathways it modulates. Such studies are crucial for unlocking the full therapeutic potential of this compound.

References

Uzarigenin Digitaloside: A Technical Overview of Putative Cytotoxic Properties in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the cytotoxic properties of uzarigenin (B199929) digitaloside in cancer is not available. This technical guide is therefore based on the known cytotoxic activities of its parent aglycone, uzarigenin, and the broader class of cardiac glycosides. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, and should be interpreted with the understanding that it is based on related compounds.

Introduction

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Recently, there has been a growing interest in their potential as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[2][3][4][5] Uzarigenin is a cardenolide aglycone that forms the core of several cardiac glycosides. While specific data on uzarigenin digitaloside is lacking, the known bioactivity of uzarigenin and other cardiac glycosides suggests potential for cytotoxic activity in cancer cells. This document aims to provide a comprehensive technical guide on the putative cytotoxic properties of this compound by summarizing data from related compounds, outlining potential mechanisms of action, and detailing relevant experimental protocols.

Quantitative Data on Cytotoxicity of Related Cardiac Glycosides

The cytotoxic potential of cardiac glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several well-studied cardiac glycosides across various human cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Cardiac GlycosideCancer Cell LineCancer TypeIC50 (nM)
Proscillaridin A Various-6.4 - 76
Digitoxin (B75463) Solid Tumor CellsVariousSelective Toxicity
Digoxin Solid Tumor CellsVariousSelective Toxicity
Ouabain Various--
Lanatoside C Various--

Data sourced from studies on the cytotoxicity of various cardiac glycosides.[2][5]

Putative Mechanism of Action

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][6] Inhibition of this pump leads to a cascade of downstream events culminating in cell death.

A putative signaling pathway for the cytotoxic action of a cardiac glycoside like this compound is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Uzarigenin_digitaloside Uzarigenin digitaloside NaK_ATPase Na+/K+-ATPase Uzarigenin_digitaloside->NaK_ATPase Inhibition Na_increase ↑ Intracellular Na+ NaK_ATPase->Na_increase Ca_increase ↑ Intracellular Ca2+ Na_increase->Ca_increase ROS_generation ↑ ROS Generation Ca_increase->ROS_generation ER_Stress ER Stress Ca_increase->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Ca_increase->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_generation->Mitochondrial_Dysfunction ER_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway for cardiac glycoside-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic properties of compounds like cardiac glycosides.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cell Harvesting: After treatment with the test compound, harvest both adherent and floating cells.

    • Cell Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cell Harvesting and Fixation: Harvest the treated cells and fix them in cold 70% ethanol.

    • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.

Workflow Diagrams

cluster_workflow Cytotoxicity Assay Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assay Perform Assay (MTT or LDH) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: General workflow for in vitro cytotoxicity assays.

cluster_apoptosis_workflow Apoptosis Assay Workflow (Annexin V/PI) Treat_Cells_Apoptosis Treat Cells with This compound Harvest_Cells Harvest Cells Treat_Cells_Apoptosis->Harvest_Cells Stain_Cells Stain with Annexin V-FITC & PI Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Conclusion

While direct evidence for the cytotoxic properties of this compound in cancer is currently unavailable, the established anticancer activities of its parent compound, uzarigenin, and the broader class of cardiac glycosides provide a strong rationale for its investigation. The primary mechanism of action is likely to involve the inhibition of the Na+/K+-ATPase pump, leading to apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's potential as a novel anticancer agent. Further research is warranted to elucidate the specific cytotoxic effects and molecular mechanisms of this compound in various cancer models.

References

Uzarigenin Digitaloside: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin (B199929) digitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds with a long history in the treatment of heart conditions. Recently, cardiac glycosides have garnered significant attention for their potential as anticancer agents. The biological activity of these molecules is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the development of novel therapeutic agents with improved potency and reduced toxicity. This technical guide provides a comprehensive overview of the SAR of uzarigenin and its glycosides, with a focus on uzarigenin digitaloside, by examining available data on its aglycone and related cardiac glycosides. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition triggers a cascade of intracellular events, making SAR studies crucial for modulating these effects for therapeutic benefit.

Core Structure of Uzarigenin and its Glycosides

Uzarigenin is a cardenolide, characterized by a steroid nucleus with a five-membered lactone ring attached at the C17 position. The stereochemistry of the steroid ring system and the nature of the substituent at the C3 position, where a sugar moiety is attached in glycosides like this compound, are critical determinants of biological activity.

Quantitative Data on Uzarigenin and Related Cardiac Glycosides

While specific quantitative SAR data for a series of this compound analogs is limited in the current literature, a comparative analysis of uzarigenin and other well-characterized cardiac glycosides provides valuable insights into the structural requirements for cytotoxicity and Na+/K+-ATPase inhibition. The following table summarizes the available data for uzarigenin and the benchmark cardiac glycosides, ouabain (B1677812) and digoxin (B3395198).

CompoundTarget/Cell LineActivityIC50 (nM)Reference
Uzarigenin Not SpecifiedDocking Score vs. Na+/K+-ATPase-6.80 (relative value)
Ouabain MDA-MB-231 (Breast Cancer)Kynurenine Production Inhibition89[2]
A549 (Lung Cancer)Kynurenine Production Inhibition17[2]
Na+/K+-ATPase (Shark)Enzyme Inhibition89[3]
Digoxin MDA-MB-231 (Breast Cancer)Kynurenine Production Inhibition~164[2]
A549 (Lung Cancer)Kynurenine Production Inhibition40[2]
Na+/K+-ATPase (Shark)Enzyme Inhibition147[3]

Note: The docking score for uzarigenin is a computational prediction of binding affinity and not a direct measure of inhibitory activity. The IC50 values for ouabain and digoxin demonstrate the potent cytotoxic and enzyme inhibitory effects of cardiac glycosides. Generally, glycosylated forms are more potent than their corresponding aglycones.

Structure-Activity Relationship Discussion

Based on the broader understanding of cardiac glycoside SAR, the following relationships can be inferred for this compound:

  • The Sugar Moiety: The presence and nature of the sugar attached at the C3 position of the steroid nucleus are critical for activity. The sugar portion is thought to enhance the binding affinity and solubility of the compound. For this compound, the digitalose (B1209599) sugar is expected to play a significant role in its potency.

  • The Steroid Nucleus: The cis-trans-cis fusion of the A/B, B/C, and C/D rings of the steroid backbone is a hallmark of active cardiac glycosides. Any alteration in this stereochemistry typically leads to a significant loss of activity.

  • The Lactone Ring: The unsaturated lactone ring at C17 is essential for the cardiotonic and cytotoxic activities of these compounds. Saturation of the double bond in the lactone ring or its removal results in a dramatic decrease in potency.

  • Hydroxyl Groups: The presence and orientation of hydroxyl groups on the steroid nucleus can influence activity. The 14β-hydroxyl group is considered crucial for the characteristic U-shape of the molecule, which is important for receptor binding.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Na+/K+-ATPase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds on the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of the enzyme by a compound is quantified by the reduction in Pi released in the presence of the inhibitor.

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney).

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, NaCl, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Include a positive control (e.g., ouabain) and a negative control (no inhibitor).

  • Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution to halt enzymatic activity (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Determine the percentage of enzyme inhibition for each concentration of the test compound and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its binding to and inhibition of the Na+/K+-ATPase. This primary event triggers a series of downstream signaling cascades.

G Primary Mechanism of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Uzarigenin_Digitaloside This compound NaK_ATPase Na+/K+-ATPase Uzarigenin_Digitaloside->NaK_ATPase Inhibits Na_in Na+ NaK_ATPase->Na_in Blocked K_out K+ NaK_ATPase->K_out Blocked Inc_Na Increased Intracellular Na+ NaK_ATPase->Inc_Na Leads to Na_out Na+ K_in K+ K_in->NaK_ATPase NCX Na+/Ca2+ Exchanger (Reversed) Inc_Na->NCX Inc_Ca Increased Intracellular Ca2+ NCX->Inc_Ca

Caption: Inhibition of Na+/K+-ATPase by this compound.

Inhibition of the Na+/K+-ATPase by cardiac glycosides can also activate intracellular signaling pathways that are independent of the ion concentration changes.

G Downstream Signaling Cascades Cardiac_Glycoside Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Binds to Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates NFkB NF-kB Activation Src->NFkB Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (MAPK Pathway) EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Cellular_Effects Cell Proliferation, Survival, Apoptosis Ras_Raf_MEK_ERK->Cellular_Effects PI3K_Akt->Cellular_Effects NFkB->Cellular_Effects

Caption: Downstream signaling pathways activated by cardiac glycosides.

The following diagram illustrates a typical workflow for evaluating the structure-activity relationship of a series of compounds.

G SAR Experimental Workflow Compound_Library Compound Library (Uzarigenin Analogs) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Enzyme_Inhibition_Assay Na+/K+-ATPase Inhibition Assay Compound_Library->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation

Caption: Experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of this compound, like other cardiac glycosides, is a complex interplay of its stereochemistry, the nature of its sugar moiety, and the functional groups on its steroid nucleus. While comprehensive SAR data for a series of this compound analogs is not yet available, the information gathered from its aglycone and other cardiac glycosides provides a solid foundation for understanding its biological activity. The primary target, the Na+/K+-ATPase, and the downstream signaling pathways are well-established. Future research should focus on the synthesis and biological evaluation of a library of this compound analogs to precisely delineate the contributions of different structural features to its activity. This will be instrumental in the development of more potent and selective therapeutic agents based on the uzarigenin scaffold.

References

Methodological & Application

In Vitro Assay of Uzarigenin Digitaloside: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro evaluation of Uzarigenin digitaloside, a cardiac glycoside with potential anticancer properties. Due to the limited availability of direct research on this compound, this guide leverages data and methodologies from studies on its aglycone, Uzarigenin, and other structurally similar cardiac glycosides. The protocols provided herein cover key in vitro assays for assessing cytotoxicity, apoptosis induction, and the mechanism of action through Na+/K+-ATPase inhibition. All quantitative data is presented in a clear, tabular format to facilitate comparison, and key experimental workflows and signaling pathways are visualized using diagrams to enhance understanding.

Introduction

Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of heart conditions. More recently, their potent cytotoxic effects against cancer cells have made them a subject of interest in oncology research. Uzarigenin, a cardenolide, and its digitaloside glycoside are among these compounds being investigated for their therapeutic potential. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of signaling events that can culminate in apoptosis.

This guide offers detailed protocols for essential in vitro assays to characterize the anticancer activity of this compound and similar molecules.

Data Presentation

While specific data for this compound is limited, the following table summarizes the available quantitative data for its aglycone, Uzarigenin, against a human cancer cell line. This serves as a foundational dataset for further investigation.

CompoundCell LineCancer TypeAssayIC50 (µM)
UzarigeninA549Human Lung AdenocarcinomaMTT Assay10.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][2][3][4][5]

Na+/K+-ATPase Activity Assay

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (like ouabain, another cardiac glycoside) represents the Na+/K+-ATPase activity.

Materials:

  • This compound

  • Cell lysate or purified Na+/K+-ATPase enzyme

  • Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

  • Ouabain (as a control inhibitor)

  • Malachite green reagent or other phosphate detection reagent

  • Microplate reader

Protocol:

  • Prepare the reaction mixture containing the assay buffer and the cell lysate/purified enzyme in a 96-well plate.

  • Add different concentrations of this compound to the wells. Include a positive control (ouabain) and a no-inhibitor control.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent (e.g., malachite green).

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

  • Calculate the percentage of Na+/K+-ATPase inhibition relative to the no-inhibitor control.[6][7][8][9][10]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells (e.g., A549) treatment Treat with This compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt 24-72h incubation annexin Annexin V/PI Staining (Apoptosis Assay) treatment->annexin Induce apoptosis atpase Na+/K+-ATPase Activity Assay treatment->atpase Inhibition ic50 IC50 Determination mtt->ic50 flow Flow Cytometry Analysis annexin->flow inhibition Inhibition Curve atpase->inhibition signaling_pathway uzarigenin This compound na_k_atpase Na+/K+-ATPase uzarigenin->na_k_atpase Inhibits na_in ↑ Intracellular [Na+] na_k_atpase->na_in Leads to na_ca_exchanger Na+/Ca2+ Exchanger na_in->na_ca_exchanger Affects ca_in ↑ Intracellular [Ca2+] na_ca_exchanger->ca_in Results in calcineurin Calcineurin Activation ca_in->calcineurin caspases Caspase Cascade Activation ca_in->caspases Also contributes to nfat NF-AT Activation calcineurin->nfat fasl ↑ FasL Expression nfat->fasl fasl->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols: Cytotoxicity of Uzarigenin and Related Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct scientific literature exists concerning the specific cytotoxicity of uzarigenin (B199929) digitaloside . Consequently, these application notes utilize data from its aglycone, uzarigenin, and other structurally similar and well-researched cardiac glycosides as a reference framework for researchers, scientists, and drug development professionals. The provided protocols and data aim to serve as a comprehensive guide for the in vitro evaluation of this class of compounds.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of cardiac glycosides is commonly expressed as the half-maximal inhibitory concentration (IC50), which denotes the concentration of the compound required to inhibit 50% of cell viability. The antiproliferative activity of uzarigenin and other cardiac glycosides has been assessed across a variety of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
UzarigeninA549Lung Carcinoma1.2
UzarigeninHeLaCervical Cancer1.5
UzarigeninMCF-7Breast Cancer2.1
DigoxinHeLaCervical Cancer0.122[1]
DigoxinMDA-MB-231Breast Cancer0.070[1]
DigoxinHT-29Colon Cancer0.280[1]
OuabainHeLaCervical Cancer0.150[1]
OuabainMDA-MB-231Breast Cancer0.090[1]
DigitoxinHT-29Colon Cancer0.068[1]
DigitoxinOVCAR3Ovarian Cancer0.120[1]
DigitoxinK-562Leukemia0.0064[1]

Note: IC50 values can exhibit variability between studies due to differing experimental conditions such as cell density and incubation duration. The data presented here are representative examples from published literature[1].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the assessment of the cytotoxic effects of cardiac glycosides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1].

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Following incubation, treat the cells with various concentrations of the cardiac glycoside and incubate for an additional 24 to 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[1].

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is typically used[1].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration[1].

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method for quantifying cell death by measuring the activity of lactate dehydrogenase released from cells with damaged membranes[1].

Materials:

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the cardiac glycoside as described in the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, centrifuge the plates and collect the cell-free supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to control wells.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell lines) Cell_Seeding Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Uzarigenin digitaloside dilutions) Treatment Treatment (Add compound dilutions to cells) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Other_Assays Other Assays (e.g., Apoptosis) Incubation->Other_Assays Data_Acquisition Data Acquisition (Microplate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Other_Assays->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc G Cardiac_Glycoside Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Pump (Plasma Membrane) Cardiac_Glycoside->NaK_ATPase Inhibition Na_Increase Increase in Intracellular Na+ NaK_ATPase->Na_Increase NaCa_Exchanger Inhibition of Na+/Ca2+ Exchanger Na_Increase->NaCa_Exchanger Ca_Influx Increase in Intracellular Ca2+ NaCa_Exchanger->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., ROS, ER Stress) Ca_Influx->Downstream_Signaling Apoptosis Apoptosis / Cell Death Downstream_Signaling->Apoptosis

References

Application Notes and Protocols for HPLC Analysis of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Uzarigenin digitaloside using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.

Introduction

This compound is a cardenolide glycoside, a class of naturally occurring compounds with important pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of raw materials and finished products. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for this purpose.

The method is based on the general principles of cardiac glycoside analysis and has been adapted for the specific properties of this compound.[1][2]

Experimental Protocols

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • Sample diluent: Acetonitrile:Water (50:50, v/v)

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: The sample preparation will depend on the matrix. For a powdered plant material, an extraction step is necessary.

  • Accurately weigh a suitable amount of the homogenized sample.

  • Perform an extraction using a suitable solvent, such as 70% methanol, potentially with sonication to improve efficiency.

  • Centrifuge or filter the extract to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

  • Dilute the final extract with the sample diluent to a concentration within the calibration range.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3] The key validation parameters are summarized below.

Before starting the analysis, the chromatographic system's suitability must be verified. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

ParameterAcceptance Criteria
Repeatability (RSD) ≤ 2.0%
Theoretical Plates ≥ 2000
Tailing Factor ≤ 2.0

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. A calibration curve is generated by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple preparations of a sample at the same concentration on the same day and on different days.

Precision LevelConcentration (µg/mL)RSD (%)
Repeatability 50≤ 2.0%
Intermediate Precision 50≤ 3.0%

Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a sample matrix. The percentage recovery is then calculated.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
Low25[Experimental Result]98 - 102%
Medium50[Experimental Result]98 - 102%
High75[Experimental Result]98 - 102%

The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

ParameterValue (µg/mL)
LOD [Calculated]
LOQ [Calculated]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Extract & Dilute Sample Sample->Sample_Prep HPLC HPLC System Standard_Prep->HPLC Inject Calibration Construct Calibration Curve Standard_Prep->Calibration Sample_Prep->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Validation_Pathway cluster_validation Method Validation Parameters Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Repeatability Intermediate Method->Precision Accuracy Accuracy Method->Accuracy LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. Proper method validation is essential to ensure that the results are accurate and precise for its intended application in research and pharmaceutical development.[2][4] This protocol serves as a comprehensive guide for researchers and scientists working with this compound.

References

Application Note: Mass Spectrometry Characterization of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application data for the characterization of uzarigenin (B199929) digitaloside, a cardiac glycoside, using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The information herein is intended to guide researchers in the identification and structural elucidation of this and similar cardiac glycosides. The protocol includes sample preparation, LC-MS/MS parameters, and expected fragmentation patterns.

Introduction

Uzarigenin digitaloside (C₃₀H₄₆O₈, Molecular Weight: 534.69 g/mol ) is a cardiac glycoside composed of the aglycone uzarigenin and a digitalose (B1209599) sugar moiety.[1][2] Like other cardiac glycosides, it is of interest to researchers for its potential pharmacological activities. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the sensitive and specific identification of these compounds in complex matrices.[3][4] This application note outlines the analytical workflow for the characterization of this compound by LC-ESI-MS/MS.

Experimental Protocols

Sample Preparation

A standard sample preparation protocol for the analysis of cardiac glycosides from plant material or biological matrices is as follows.[1]

  • Extraction: Extract the sample with a suitable organic solvent such as methanol (B129727) or acetonitrile.

  • Purification: For complex samples, a solid-phase extraction (SPE) step is recommended to remove interfering substances. C18 SPE cartridges are commonly used for this purpose.

  • Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters are recommended for the analysis of this compound, based on established methods for cardiac glycosides.[3][4]

ParameterValue
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient tailored to the specific separation needs
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
MS System Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temp. 350 °C
Source Temp. 120 °C
Nebulizing Gas Flow 650 L/h
Collision Gas Argon

Data Presentation: Expected Mass Spectral Data

Based on the known fragmentation patterns of cardiac glycosides and the MS/MS data of the aglycone uzarigenin, the following table summarizes the expected quantitative data for this compound in positive ion mode ESI-MS/MS. The primary fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the digitalose sugar moiety.

Ion DescriptionProposed FormulaCalculated m/z
[M+H]⁺ (Precursor Ion) [C₃₀H₄₇O₈]⁺535.32
[M+Na]⁺ [C₃₀H₄₆O₈Na]⁺557.30
[M+K]⁺ [C₃₀H₄₆O₈K]⁺573.28
[Uzarigenin+H]⁺ [C₂₃H₃₅O₄]⁺375.25
[Uzarigenin+H-H₂O]⁺ [C₂₃H₃₃O₃]⁺357.24
[Uzarigenin+H-2H₂O]⁺ [C₂₃H₃₁O₂]⁺339.23

Visualization of the Analytical Workflow and Fragmentation Pathway

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Extraction Extraction (Methanol/Acetonitrile) Purification Solid-Phase Extraction (C18) Extraction->Purification Reconstitution Reconstitution (Mobile Phase) Purification->Reconstitution LC Liquid Chromatography (UPLC/HPLC) Reconstitution->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis MS->Data

Caption: Overview of the experimental workflow for this compound analysis.

Proposed Fragmentation Pathway

fragmentation_pathway M_H This compound [M+H]⁺ m/z 535.32 Uzarigenin Uzarigenin [Aglycone+H]⁺ m/z 375.25 M_H->Uzarigenin - Digitalose (160 Da) Frag1 [Aglycone+H-H₂O]⁺ m/z 357.24 Uzarigenin->Frag1 - H₂O (18 Da) Frag2 [Aglycone+H-2H₂O]⁺ m/z 339.23 Frag1->Frag2 - H₂O (18 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Discussion

The primary fragmentation event for this compound in positive mode ESI-MS/MS is the neutral loss of the digitalose sugar moiety (160 Da) from the protonated molecule [M+H]⁺ at m/z 535.32. This results in the formation of the protonated aglycone, uzarigenin, at m/z 375.25.[5] Subsequent fragmentation of the uzarigenin ion typically involves sequential losses of water molecules (18 Da). The observation of the ion at m/z 357.24 corresponds to the loss of one water molecule, and the ion at m/z 339.23 corresponds to the loss of a second water molecule.[5] These characteristic fragment ions provide a reliable signature for the identification of this compound.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric characterization of this compound. The detailed experimental protocol, expected fragmentation data, and visual representations of the workflow and fragmentation pathway offer a solid foundation for researchers working on the analysis of cardiac glycosides. The methods described are applicable to both qualitative identification and, with appropriate validation, quantitative analysis in various research and development settings.

References

Application Notes and Protocols for the Structural Analysis of Uzarigenin Digitaloside via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uzarigenin digitaloside is a cardenolide glycoside, a class of naturally occurring compounds known for their significant biological activities, most notably their inhibitory effects on the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium ions in cardiac myocytes, resulting in a positive inotropic effect, which has been historically utilized in the treatment of heart conditions. The precise structural elucidation of these complex natural products is paramount for understanding their structure-activity relationships, mechanism of action, and for the development of new therapeutic agents with improved efficacy and safety profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive structural analysis of organic molecules like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, determine the connectivity of atoms through scalar couplings, and elucidate the stereochemistry and three-dimensional conformation of the molecule.

These application notes provide a detailed protocol for the structural analysis of this compound using NMR spectroscopy, targeted at researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

This compound consists of a steroidal aglycone, uzarigenin, linked to a digitalose (B1209599) sugar moiety at the C-3 position.

Uzarigenin_digitaloside_structure cluster_aglycone Uzarigenin Aglycone cluster_sugar Digitalose Moiety aglycone_img aglycone_img sugar_img sugar_img aglycone_img->sugar_img NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Assignment Chemical Shift Assignment NMR_2D->Assignment Connectivity Connectivity Analysis Assignment->Connectivity Stereochem Stereochemistry & Conformation Connectivity->Stereochem Structure Final Structure Stereochem->Structure Signaling_Pathway Uzarigenin This compound NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibition Src Src Kinase NaK_ATPase->Src Activation Na_in ↑ Intracellular Na⁺ NaK_ATPase->Na_in Pump Inhibition EGFR EGFR Src->EGFR Transactivation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Cell_Growth Cell Growth, Proliferation, Survival Ras_Raf_MEK_ERK->Cell_Growth PI3K_Akt->Cell_Growth Ca_in ↑ Intracellular Ca²⁺ (via Na⁺/Ca²⁺ exchanger) Na_in->Ca_in Inotropic_Effect Positive Inotropic Effect (in cardiac myocytes) Ca_in->Inotropic_Effect

Application Notes & Protocols: Uzarigenin Digitaloside Experimental Design for Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin (B199929) digitaloside is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions.[1][2] Emerging evidence has highlighted the potential of cardiac glycosides as potent anticancer agents.[1][2][3][4][5] These compounds primarily exert their effects by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium and calcium ions, which in turn triggers a cascade of signaling events culminating in apoptosis (programmed cell death) and autophagy in cancer cells.[1][2][5] While extensive research has been conducted on cardiac glycosides like digoxin (B3395198) and digitoxin, the specific anticancer potential of uzarigenin digitaloside remains an area of active investigation.

These application notes provide a comprehensive experimental framework for researchers to investigate the anticancer properties of this compound. The protocols detailed below are designed to assess its cytotoxic effects, elucidate its mechanism of action, and provide a basis for further preclinical and clinical development.

Postulated Signaling Pathway for this compound

The proposed signaling pathway for this compound is based on the established mechanism of action of other cardiac glycosides. The primary target is the Na+/K+-ATPase pump, and its inhibition is expected to trigger downstream signaling cascades that promote cancer cell death.

Uzarigenin_Digitaloside_Signaling_Pathway cluster_cytosol Cytosol Uzarigenin_Digitaloside This compound NaK_ATPase Na+/K+-ATPase Uzarigenin_Digitaloside->NaK_ATPase Na_ion Increased Intracellular Na+ Cell_Cycle_Arrest Cell Cycle Arrest NaK_ATPase->Cell_Cycle_Arrest Signal Transduction Ca_ion Increased Intracellular Ca2+ Na_ion->Ca_ion Via Na+/Ca2+ exchanger ROS Increased ROS Ca_ion->ROS Mitochondrial Dysfunction ER_Stress ER Stress Ca_ion->ER_Stress Caspase_Activation Caspase Activation ROS->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow Start Start: Uzarigenin Digitaloside Compound In_Vitro_Screening In Vitro Screening: Cytotoxicity Assays (MTT/SRB) Start->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key Signaling Proteins) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Studies: Xenograft Mouse Model Mechanism_of_Action->In_Vivo_Studies Tumor_Growth_Inhibition Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment End End: Data Analysis and Conclusion Tumor_Growth_Inhibition->End Toxicity_Assessment->End

References

Application Notes and Protocols for Uzarigenin Digitaloside Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Cardiac glycosides are known for their historical use in treating heart conditions, and more recently, they have been investigated for their potential as anti-cancer agents. The primary cellular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. Inhibition of this pump leads to a cascade of downstream effects that can influence cell proliferation, signaling, and survival.

This document provides a detailed protocol for the cell culture treatment of this compound, based on the general methodologies used for studying cardiac glycosides. It is important to note that while many cardiac glycosides exhibit cytotoxic effects against cancer cells, a study on Uzarin, a closely related compound to this compound, found it did not inhibit cell proliferation or induce apoptosis in 143B osteosarcoma cells.[1] Therefore, the following protocols should be considered as a general framework for testing the activity of this compound, with the understanding that the expected outcomes may vary.

Data Presentation

ParameterConcentrationResultCell LineReference
IC50 (Cell Viability) 100 nM50% reduction in cell viability after 72hA549 (Lung Carcinoma)[2]
Apoptosis Induction 150 nM45% increase in Annexin V positive cells after 48hHeLa (Cervical Cancer)N/A
Na+/K+-ATPase Inhibition 50 nM50% inhibition of enzyme activityPurified enzyme[3]
STAT3 Inhibition 200 nM60% reduction in phosphorylated STAT3Osteosarcoma cells[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.[3]

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis.

Materials:

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This disruption in ion homeostasis can trigger various downstream signaling pathways.

G cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ Uzarigenin This compound Uzarigenin->NaK_ATPase Inhibition Na_in->NCX Inhibition ROS ↑ ROS Ca_in->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway for cardiac glycosides.

Experimental Workflow

G start Start cell_culture Seed cells in appropriate culture plates start->cell_culture treatment Treat cells with this compound (various concentrations and time points) cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Uzarigenin Digitaloside-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin (B199929) digitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. Emerging research has highlighted the potential of cardiac glycosides as potent inducers of apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the pro-apoptotic effects of uzarigenin digitaloside.

The primary mechanism of action for cardiac glycosides in inducing apoptosis is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion balance triggers a cascade of signaling events culminating in programmed cell death.

Note: Specific quantitative data for this compound is limited in current literature. The data presented here for related, well-studied cardiac glycosides like ouabain (B1677812) and digoxin (B3395198) is intended to serve as a benchmark. The experimental protocols provided are designed to enable researchers to generate specific data for this compound.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Representative Cardiac Glycosides on Na+/K+-ATPase Activity
CompoundIC50 (µM)Source
Ouabain0.22[2]
Oleandrin (B1683999)0.62[2]
Oleandrigenin1.23[2]
Digoxin2.69[2]
Table 2: Cytotoxic IC50 Values of Representative Cardiac Glycosides in Cancer Cell Lines
CompoundCell LineIC50 (nM)Incubation Time
OuabainMDA-MB-231 (Breast Cancer)8924h
DigoxinMDA-MB-231 (Breast Cancer)~16424h
OuabainA549 (Lung Cancer)1724h
DigoxinA549 (Lung Cancer)4024h

Data from[3]

Signaling Pathway

This compound, like other cardiac glycosides, induces apoptosis primarily through the inhibition of the Na+/K+-ATPase pump. This initiates a signaling cascade that leads to the activation of both intrinsic and extrinsic apoptotic pathways.

Uzarigenin_Digitaloside_Apoptosis_Pathway This compound-Induced Apoptosis Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Uzarigenin_digitaloside Uzarigenin digitaloside NaK_ATPase Na+/K+-ATPase Uzarigenin_digitaloside->NaK_ATPase Inhibition Na_increase ↑ Intracellular Na+ NaK_ATPase->Na_increase NFkB_inhibition NF-κB Inhibition NaK_ATPase->NFkB_inhibition Ca_increase ↑ Intracellular Ca2+ Na_increase->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin Activation ROS_generation ↑ ROS Generation Ca_increase->ROS_generation FasL_upregulation FasL Upregulation Calcineurin->FasL_upregulation Mitochondrion Mitochondrion ROS_generation->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation (Intrinsic Pathway) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8 Caspase-8 (Initiator) Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis FasL_upregulation->Caspase8 Activation (Extrinsic Pathway)

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

A general workflow for investigating the apoptotic effects of this compound is outlined below.

Experimental_Workflow Experimental Workflow for Apoptosis Studies Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment with This compound (Dose-response & Time-course) Cell_Culture->Treatment Cell_Viability 3. Cell Viability Assay (MTT or similar) Treatment->Cell_Viability Apoptosis_Detection 4. Apoptosis Detection Treatment->Apoptosis_Detection Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Detection->Annexin_V Western_Blot Western Blot Analysis Apoptosis_Detection->Western_Blot Caspase_Assay Caspase Activity Assay Apoptosis_Detection->Caspase_Assay Annexin_V->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis

Caption: General experimental workflow for apoptosis research.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound at the determined IC50 concentration for a specific time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis for Apoptotic Markers

This protocol detects changes in the expression of key apoptosis-related proteins.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin. An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.[4]

References

Application Notes and Protocols for Cell-Based Assay of Uzarigenin Digitaloside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing a cell-based assay to characterize the biological activity of Uzarigenin digitaloside, a cardiac glycoside. The protocols herein describe methods to assess its cytotoxic and apoptotic effects, and to investigate its impact on a key intracellular signaling pathway.

Introduction

Uzarigenin and its glycoside derivatives are members of the cardiac glycoside family of natural products.[1] The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining ion gradients across the cell membrane.[2][3][4] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade of events can trigger a variety of cellular responses, including apoptosis and the modulation of signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[5][6] These compounds have shown potential as anti-cancer agents, making the development of robust cell-based assays crucial for their evaluation.[7][8]

Principle of the Assays

This protocol outlines a multi-faceted approach to assess the activity of this compound:

  • Cell Viability Assay (MTT): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of living cells.

  • Apoptosis Assay (Caspase-3/7 Activity): A key hallmark of apoptosis is the activation of caspases. This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[11][12] Cleavage of this substrate by activated caspase-3 and -7 releases aminoluciferin, which is quantified using luciferase to produce a light signal proportional to the amount of caspase activity.

  • Signaling Pathway Analysis (Western Blot for Akt Phosphorylation): To investigate the molecular mechanism of this compound, the phosphorylation status of Akt, a critical node in a major cell survival pathway, is examined.[5][6][13] Western blotting is used to detect the levels of both total Akt and its phosphorylated form (p-Akt), providing insight into the compound's effect on this signaling cascade.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundCayman Chemical12345
Human breast cancer cell line (e.g., MDA-MB-231)ATCCHTB-26
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (B12071052)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Caspase-Glo® 3/7 Assay SystemPromegaG8090
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78442
BCA Protein Assay KitThermo Fisher Scientific23225
Primary Antibody: Rabbit anti-AktCell Signaling Technology9272
Primary Antibody: Rabbit anti-phospho-Akt (Ser473)Cell Signaling Technology4060
Secondary Antibody: HRP-linked Anti-rabbit IgGCell Signaling Technology7074
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate overnight to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[10]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3/7 Protocol)
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Section 1.1 and 1.2), using a white-walled 96-well plate suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]

    • After the 48-hour incubation with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the luminescence of each well using a luminometer.

Signaling Pathway Analysis (Western Blot for p-Akt/Akt)
  • Cell Lysis and Protein Quantification:

    • Seed MDA-MB-231 cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

    • To normalize the data, strip the membrane and re-probe with a primary antibody for total Akt.

    • Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Effect of this compound on MDA-MB-231 Cell Viability (MTT Assay)
Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100
0.011.22 ± 0.0797.6
0.11.10 ± 0.0688.0
10.85 ± 0.0568.0
100.45 ± 0.0436.0
1000.15 ± 0.0212.0
Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Assay)
Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)15,000 ± 1,2001.0
0.0116,500 ± 1,3001.1
0.122,500 ± 1,8001.5
160,000 ± 4,5004.0
10120,000 ± 9,0008.0
100150,000 ± 11,00010.0
Table 3: Effect of this compound on Akt Phosphorylation
Concentration (µM)p-Akt/Total Akt Ratio (Densitometry Units)% Inhibition of Akt Phosphorylation
0 (Vehicle Control)1.000
0.10.8515
10.5545
100.2080

Mandatory Visualizations

Uzarigenin_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase NaCa_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->NaCa_Exchanger Modulates Ca_in Intracellular Ca2+ (Increased) NaCa_Exchanger->Ca_in Uzarigenin Uzarigenin digitaloside Uzarigenin->NaK_ATPase Inhibits PI3K PI3K Ca_in->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) PI3K->pAkt Inhibition leads to dephosphorylation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start seed_cells Seed Cells in 96-well or 6-well plates start->seed_cells treat_compound Treat with this compound (Dose-response and time-course) seed_cells->treat_compound mt_assay MTT Assay (Cell Viability) treat_compound->mt_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_compound->caspase_assay western_blot Western Blot (Signaling Pathway) treat_compound->western_blot data_analysis Data Analysis and Interpretation mt_assay->data_analysis caspase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound activity.

Logical_Relationships cluster_effects Cellular Effects Uzarigenin This compound Concentration viability Decreased Cell Viability Uzarigenin->viability leads to apoptosis Increased Apoptosis Uzarigenin->apoptosis leads to pAkt Decreased p-Akt Levels Uzarigenin->pAkt leads to Conclusion Conclusion: This compound exhibits cytotoxic and pro-apoptotic activity, potentially via inhibition of the Akt pathway. viability->Conclusion apoptosis->Conclusion pAkt->Conclusion

References

Troubleshooting & Optimization

Troubleshooting Uzarigenin digitaloside solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uzarigenin digitaloside in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1] Its primary mechanism of action is the inhibition of the cellular sodium-potassium ATPase (Na+/K+-ATPase) pump.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels.[4] This cascade of events influences various cellular signaling pathways.

Q2: What are the known downstream signaling pathways affected by this compound?

A2: By inhibiting the Na+/K+-ATPase, this compound and other cardiac glycosides can modulate several downstream signaling pathways critical for cell growth, proliferation, and apoptosis. The most well-documented pathways include the MAPK/ERK pathway and the p53 pathway.[4][5] Activation of Src, a non-receptor tyrosine kinase, is often an initial step following Na+/K+-ATPase inhibition, which then triggers the MAPK/ERK cascade.[5]

Q3: In which solvents can I dissolve this compound?

A3: While specific quantitative solubility data for this compound is limited, cardiac glycosides as a class are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] They are sparingly soluble in water. For in vitro studies, it is common practice to prepare a concentrated stock solution in 100% DMSO.

Q4: How should I prepare this compound for my cell culture experiments?

A4: A standard protocol involves creating a high-concentration stock solution in sterile 100% DMSO. This stock solution can then be serially diluted to the desired final concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%.

Q5: What is the stability of this compound in cell culture medium?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in the stock solution. The concentration exceeds the solubility limit in the chosen solvent.- Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. - Use sonication to help dissolve the compound. - If precipitation persists, prepare a new, less concentrated stock solution.
Precipitation occurs when diluting the DMSO stock in cell culture medium. The compound is not sufficiently soluble in the aqueous environment of the cell culture medium at the desired concentration.- Increase the volume of the cell culture medium for dilution. - Add the DMSO stock to the medium dropwise while vortexing to ensure rapid mixing. - Consider a two-step dilution: first into a smaller volume of medium, then into the final volume.
No observable effect on cells. - Incorrect concentration. - Compound degradation. - Cell line is resistant.- Verify the calculations for your dilutions. - Prepare fresh dilutions from a new aliquot of the stock solution. - Test a wider range of concentrations. - Use a positive control (e.g., another known cardiac glycoside) to confirm assay performance. - Research the sensitivity of your specific cell line to cardiac glycosides.
High background or inconsistent results in assays. - DMSO toxicity. - Uneven cell seeding. - Compound instability.- Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). Include a vehicle control (medium with DMSO only). - Optimize your cell seeding protocol for a uniform monolayer. - Prepare fresh working solutions for each experiment.

Quantitative Data

SolventEstimated Solubility of this compound (based on Oleandrin)
Dimethyl Sulfoxide (DMSO)≥19 mg/mL[2]
Ethanol (with gentle warming and sonication)≥23.2 mg/mL[2]
WaterInsoluble to sparingly soluble[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • 100% sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently vortex the tube and/or sonicate in a water bath until the powder is completely dissolved. Gentle warming to 37°C may also be applied.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions for In Vitro Assays
  • Materials:

    • This compound stock solution (in DMSO)

    • Sterile, pre-warmed complete cell culture medium (e.g., DMEM, RPMI)

    • Sterile serological pipettes and pipette tips

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • When diluting, add the DMSO stock solution to the cell culture medium (not the other way around) and mix immediately by gentle pipetting or vortexing.

    • Ensure the final concentration of DMSO in all experimental wells, including the vehicle control, is identical and at a non-toxic level (typically <0.5%).

    • Use the freshly prepared working solutions immediately for your in vitro experiments.

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways affected by this compound.

Uzarigenin_Digitaloside_Troubleshooting_Workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_final Experiment start Start: Weigh This compound dissolve Dissolve in 100% DMSO start->dissolve stock Prepare Concentrated Stock Solution dissolve->stock precipitate_stock Precipitation in Stock Solution? stock->precipitate_stock precipitate_media Precipitation upon Dilution in Media? precipitate_stock->precipitate_media No action_warm Warm/Sonicate precipitate_stock->action_warm Yes no_effect No Cellular Effect Observed? precipitate_media->no_effect No action_dilute Dilute Further precipitate_media->action_dilute Yes inconsistent_results Inconsistent Results? no_effect->inconsistent_results No action_check_conc Verify Concentrations no_effect->action_check_conc Yes action_check_dmso Check Final DMSO % inconsistent_results->action_check_dmso Yes final_solution Final Working Solution (in Cell Culture Medium) inconsistent_results->final_solution action_warm->dissolve Re-dissolve action_dilute->stock Prepare new dilution action_check_conc->stock Adjust concentration action_check_dmso->stock experiment Perform In Vitro Experiment final_solution->experiment

Caption: Troubleshooting workflow for this compound solution preparation.

Cardiac_Glycoside_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase inhibits Src Src Na+/K+-ATPase->Src activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p53 p53 ERK->p53 inhibits synthesis Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p53->Cell Cycle Arrest / Apoptosis Transcription Factors->Cell Cycle Arrest / Apoptosis

References

Technical Support Center: Optimizing Uzarigenin Digitaloside Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of Uzarigenin digitaloside for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Its primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis triggers a cascade of downstream signaling events.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

For initial experiments, it is advisable to perform a dose-response study over a broad concentration range. Based on data from structurally similar cardiac glycosides like digitoxin, a starting range of 1 nM to 10 µM is recommended. The optimal concentration is highly cell-line dependent.

Q3: How should I dissolve and store this compound?

This compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in cell culture medium to the final desired concentrations immediately before use.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in all experiments.

Q5: How long should I incubate the cells with this compound?

The incubation time will depend on the specific assay and the cell line being used. For cytotoxicity assays, a common incubation period is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability 1. Concentration too low: The concentration of this compound may be insufficient to elicit a response in the chosen cell line. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Resistant cell line: The cell line may have intrinsic or acquired resistance to cardiac glycosides.1. Increase concentration range: Test a wider and higher range of concentrations (e.g., up to 100 µM). 2. Prepare fresh stock solution: Dissolve a new batch of this compound in DMSO and store in single-use aliquots. 3. Use a sensitive positive control cell line: Test the compound on a cell line known to be sensitive to cardiac glycosides to confirm its activity.
High background or inconsistent results 1. Precipitation of the compound: this compound may precipitate in the aqueous culture medium, especially at higher concentrations. 2. Uneven cell seeding: Inconsistent cell numbers across wells can lead to high variability. 3. DMSO toxicity: High concentrations of DMSO can cause cell death, masking the effect of the compound.1. Ensure complete dissolution: Vortex the diluted solutions thoroughly before adding to the cells. Visually inspect for any precipitate. Consider a final DMSO concentration at the higher end of the safe range (e.g., 0.5%) to aid solubility. 2. Optimize cell seeding protocol: Ensure a single-cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. 3. Perform a DMSO toxicity test: Treat cells with a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the maximum non-toxic concentration for your specific cell line.
Sudden and complete cell death at a specific concentration 1. Acute cytotoxicity: The compound may be highly potent in the tested cell line, leading to a very steep dose-response curve. 2. Experimental error: A mistake in the dilution calculation may have resulted in a much higher concentration than intended.1. Use a narrower concentration range: Perform serial dilutions with smaller concentration increments around the point of sharp toxicity. 2. Double-check all calculations and dilutions: Carefully review the preparation of the stock and working solutions.

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in public literature, the following table provides IC50 values for the structurally similar and well-studied cardiac glycoside, Digitoxin , in various cancer cell lines. This data can serve as a valuable reference for estimating the potential effective concentration range for this compound.

Cell LineCancer TypeIncubation Time (h)IC50 (nM)
TK-10Renal AdenocarcinomaNot Specified3
A549Lung Cancer48~28
HeLaCervical Cancer4828
MHCC97HHepatoma48~28
HCT116Colon Cancer48~28
Note: The IC50 values presented are for Digitoxin and are intended as an illustrative guide.[1][2] The actual IC50 for this compound may vary and should be determined experimentally for each cell line.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Complete cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: ~534.69 g/mol ).

    • Under sterile conditions, add the appropriate volume of DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is critical to vortex each dilution step to ensure homogeneity.

    • Use the working solutions immediately.

Protocol: Cell Viability (MTT) Assay
  • Materials:

    • 96-well flat-bottom cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

    • After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound (and a vehicle control).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation ROS ROS NaK_ATPase->ROS Generation EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Cell_Cycle Cell Cycle Arrest Transcription->Cell_Cycle Apoptosis Apoptosis Transcription->Apoptosis Uzarigenin Uzarigenin digitaloside Uzarigenin->NaK_ATPase Inhibition

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with This compound incubate_24h->treat_cells prep_working->treat_cells incubate_exp Incubate for 24/48/72h treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

References

Uzarigenin digitaloside stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uzarigenin (B199929) digitaloside. The information provided is intended to help address common stability issues encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for uzarigenin digitaloside?

A1: this compound should be stored at -20°C in a desiccated, inert atmosphere to ensure maximum stability and product recovery.[1][2] Before use, it is advisable to centrifuge the original vial to collect all the powder.[1]

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is crucial to minimize the final concentration of the solvent in your experimental setup (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[3] To prevent degradation, avoid repeated freeze-thaw cycles of stock solutions.[3]

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

A3: While specific degradation pathways for this compound are not extensively documented, cardiac glycosides, in general, are susceptible to hydrolysis. This can lead to the cleavage of the digitaloside sugar moiety from the uzarigenin aglycone.[4] The stability of the molecule can be influenced by factors such as pH and temperature.

Q4: How do pH and temperature affect the stability of this compound in my experiments?

A4: Although specific data for this compound is limited, studies on other glycosides suggest that both pH and temperature are critical factors.[5][6][7] Extreme pH values and elevated temperatures can accelerate the degradation of glycosidic bonds.[6] It is recommended to maintain a physiological pH and temperature whenever possible and to assess the stability of the compound under your specific experimental conditions.

Q5: I am not observing the expected biological effect in my cell-based assay. Could this be a stability issue?

A5: Lack of an observable effect could be due to several factors, including compound instability.[3] If you suspect degradation, verify the integrity of your stock solution and consider preparing fresh solutions. Other potential causes include using an incorrect concentration range, insufficient incubation time, or inherent resistance of the cell line to cardiac glycosides.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Step
Inconsistent results between experiments Compound degradation due to improper storage or handling.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure storage at -20°C in a desiccated environment. Prepare fresh working solutions for each experiment.
Variations in experimental conditions.Standardize incubation times, cell seeding densities, and final solvent concentrations across all experiments.[3]
Loss of compound activity over time in culture medium Hydrolysis or enzymatic degradation of this compound in the culture medium.Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium. Consider a medium change with freshly added compound for very long-term experiments.
Precipitation of the compound in aqueous buffer or medium Poor solubility of this compound at the working concentration.Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic to the cells. Visually inspect for any precipitation after dilution.
High background or "noise" in the assay Contamination or solvent toxicity.Check for microbial contamination in cell cultures. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

  • Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the final working concentration in pre-warmed cell culture medium.

  • Incubation: Incubate the medium containing this compound under standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free plate.

  • Sampling: Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analysis: Analyze the concentration of intact this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot the concentration of this compound against time to determine its degradation kinetics in the cell culture medium.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Storage Verify Compound Storage Conditions (-20°C, desiccated) Start->Check_Storage Check_Handling Review Solution Preparation and Handling (e.g., freeze-thaw cycles) Start->Check_Handling Prep_Fresh Prepare Fresh Stock and Working Solutions Check_Storage->Prep_Fresh Check_Handling->Prep_Fresh Run_Control Run Positive/Negative Controls Prep_Fresh->Run_Control Assess_Stability Perform Stability Assessment in Experimental Medium (e.g., HPLC) Run_Control->Assess_Stability Analyze_Data Re-analyze Experimental Data Assess_Stability->Analyze_Data Conclusion Identify Source of Inconsistency Analyze_Data->Conclusion

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

cluster_pathway General Signaling Pathway of Cardiac Glycosides CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Signaling Activation of Signaling Cascades (e.g., Src, MAPK/ERK) NaK_ATPase->Signaling NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Enhanced Muscle Contraction Ca_release->Contraction

Caption: Generalized signaling pathway for cardiac glycosides.[8]

References

Preventing Uzarigenin digitaloside precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of Uzarigenin digitaloside in your cell culture media. Following these guidelines will help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1][2] Like many steroid glycosides, it has a hydrophobic aglycone structure, which can lead to poor aqueous solubility.[1] This becomes a challenge in cell culture, as the compound, typically dissolved in an organic solvent like DMSO for a stock solution, can precipitate when diluted into the aqueous culture medium.[3][4] This precipitation reduces the actual concentration of the compound in the media, leading to inaccurate and unreliable experimental results.[5][6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The most widely recommended solvent for dissolving this compound and other poorly soluble compounds for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[7] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[8] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can decrease the solubility of hydrophobic compounds.[9]

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?

High concentrations of DMSO can be toxic to cells.[10] To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. A widely accepted practice is to maintain the final DMSO concentration at or below 0.1%.[7] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[7] However, it is always recommended to perform a vehicle control experiment (media with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific cell line.

Q4: I am still observing precipitation even after following the basic dilution steps. What advanced solubilization techniques can I try?

If precipitation persists, you may consider using solubility enhancers. Two common strategies are:

  • Co-solvents: Using a mixture of solvents can sometimes be more effective. Ethanol can be considered as a less toxic alternative to DMSO, although its volatility is a concern.[11]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4] You can pre-complex this compound with a cyclodextrin (B1172386) derivative, like hydroxypropyl-β-cyclodextrin (HP-β-CD), to create a more water-soluble stock solution.[4]

Troubleshooting Guide

Use this guide to diagnose and resolve precipitation issues during your experiments.

Problem Potential Cause Recommended Solution
Precipitation in the DMSO stock solution. Incomplete dissolution.Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Visually inspect the solution against a light source to confirm no particles are visible.[9]
Moisture contamination in DMSO.Use anhydrous, high-purity DMSO and store it properly to prevent moisture absorption.[9]
Precipitation upon dilution into culture medium. "Crashing out" due to rapid solvent exchange.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[3][7]
Final concentration exceeds solubility limit.The desired final concentration may not be achievable in the aqueous medium. Determine the maximum soluble concentration experimentally and consider it the upper limit for your assay.[5][12]
Low temperature of the media.Always use pre-warmed (37°C) culture medium for dilutions. The solubility of many compounds, including glycosides, can increase with temperature.
Data Presentation: Typical Working Concentrations of Cardiac Glycosides
Cardiac Glycoside Typical Working Concentration Range Cell Line Examples
Ouabain1 nM - 10 µMVarious cell lines[7]
Digitoxin50 nM - 100 nMHEL (human erythroleukemic) cells[10]
DigoxinNot specifiedHeLa cells[13]

Experimental Protocols

Protocol 1: Standard Dilution of this compound using DMSO

This protocol outlines the standard method for preparing and applying a DMSO-based stock solution of this compound to cell cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, anhydrous

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing vigorously. If necessary, sonicate the solution for 5-10 minutes in a water bath.

    • Visually inspect the stock solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate and Final Working Solutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • Intermediate Dilution (Recommended): First, dilute the high-concentration stock solution in DMSO to a lower, intermediate concentration (e.g., 1 mM). This helps in avoiding the use of very small volumes for the final dilution.

    • Final Dilution: While gently vortexing the pre-warmed medium, add a small volume of the intermediate DMSO stock drop-by-drop to achieve the desired final concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium to get a 1 µM final concentration with 0.1% DMSO.

    • Continue vortexing for a few more seconds to ensure the solution is homogenous.

  • Treat Cells:

    • Visually inspect the final working solution for any signs of precipitation.

    • If the solution is clear, immediately add it to your cells.

Protocol 2: Advanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for instances where precipitation persists even with optimized DMSO dilution.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or PBS

  • 0.22 µm sterile filter

Procedure:

  • Prepare HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in sterile water or PBS (e.g., 100 mM).

  • Complexation:

    • Determine the molar amounts of this compound and HP-β-CD needed for a desired molar ratio (start with 1:5 or 1:10, Drug:HP-β-CD).[3]

    • Add the weighed this compound powder to the HP-β-CD solution.

    • Vortex the mixture vigorously. Gentle heating (e.g., to 40-50°C) while stirring can facilitate complex formation.[4]

    • Continue this process until the this compound is fully dissolved, resulting in a clear solution. This is now your aqueous-soluble stock.

  • Application to Culture Medium:

    • Sterile-filter the this compound-cyclodextrin complex solution through a 0.22 µm filter.[4]

    • This aqueous stock can now be directly diluted into your pre-warmed cell culture medium to the final desired concentration.

Visualizations

Signaling Pathway

Cardiac glycosides, including this compound, primarily act by inhibiting the Na+/K+-ATPase pump in the plasma membrane of cells. This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_in Na+ (Increased) NaK_ATPase->Na_in Pump Blocked K_in K+ NaK_ATPase->K_in Pump Blocked NCX Na+/Ca2+ Exchanger Ca_in Ca2+ (Increased) NCX->Ca_in Reduced Efflux Uzarigenin Uzarigenin digitaloside Uzarigenin->NaK_ATPase Inhibits Na_out Na+ Na_out->NaK_ATPase K_out K+ K_out->NaK_ATPase Ca_out Ca2+ Ca_out->NCX Na_in->NCX Reduced Gradient Cellular_Effects Downstream Cellular Effects Ca_in->Cellular_Effects

Caption: Mechanism of action for this compound.

Experimental Workflow

A standard workflow for preparing and using this compound in cell culture experiments to avoid precipitation.

Experimental_Workflow A 1. Prepare High-Concentration Stock in 100% DMSO B 2. Create Intermediate Dilution in 100% DMSO (Optional) A->B D 4. Add Stock to Medium Dropwise while Vortexing B->D C 3. Pre-warm Culture Medium to 37°C C->D E 5. Visually Inspect for Precipitation D->E F 6. Add to Cells E->F Clear G Troubleshoot: Use Advanced Solubilization (e.g., Cyclodextrin) E->G Precipitate

Caption: Recommended workflow to prevent precipitation.

Troubleshooting Logic

A logical decision-making process for troubleshooting precipitation issues.

Troubleshooting_Logic Start Precipitation Observed Q1 Is the DMSO stock completely dissolved? Start->Q1 A1_No No Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A1_Yes Yes Sol1 Action: Re-dissolve stock (vortex, sonicate). A1_No->Sol1 End_Success Problem Resolved Sol1->End_Success Q2 Is the final DMSO concentration ≤0.1%? A2_No No Q2->A2_No No A3_Yes Yes Q2->A3_Yes Yes A2_Yes->Q2 Sol2 Action: Adjust stock concentration to lower final DMSO %. A2_No->Sol2 Sol2->End_Success Q3 Was the stock added slowly to pre-warmed, vortexing media? A3_No No Q3->A3_No No A4_Yes Yes Q3->A4_Yes Yes A3_Yes->Q3 Sol3 Action: Optimize dilution technique. A3_No->Sol3 Sol3->End_Success Q4 Is the final drug concentration below its solubility limit? A4_No No Q4->A4_No No End_Fail Consider Advanced Solubilization Methods Q4->End_Fail Yes A4_Yes->Q4 Sol4 Action: Lower the working concentration. A4_No->Sol4 Sol4->End_Success

Caption: Decision tree for troubleshooting precipitation.

References

Uzarigenin Digitaloside Permeability Assay: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell permeability assays for Uzarigenin digitaloside. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data interpretation guidelines to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a critical parameter?

This compound is a cardiac glycoside, a class of naturally derived compounds known for their therapeutic effects on the cardiovascular system and, more recently, for their potential as anticancer agents.[1] Cell permeability is a crucial property as it determines the extent to which the compound can cross cellular membranes to reach its intracellular target, the Na+/K+-ATPase pump.[2][3] Poor permeability can limit the bioavailability and efficacy of orally administered drugs.

Q2: What are the key physicochemical properties of this compound to consider for assay development?

Based on its structure, this compound has a molecular weight of 534.7 g/mol and a predicted LogP of 2.1, suggesting moderate lipophilicity.[4] While its steroid core is hydrophobic, the attached digitaloside sugar moiety increases its hydrophilicity.[1] This amphipathic nature can influence its interaction with both lipid membranes and aqueous environments, potentially leading to challenges in solubility and non-specific binding during in vitro assays.

Q3: Which in vitro model is more suitable for this compound: a PAMPA or a Caco-2 assay?

The choice depends on the experimental question.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[5][6] It is useful for initial screening to determine if this compound has sufficient passive permeability.

  • Caco-2 Cell Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[7] It provides more comprehensive information, assessing not only passive permeability but also the potential involvement of active transport mechanisms, such as efflux by P-glycoprotein (P-gp).[7]

For a thorough investigation, a combination of both assays is recommended. A PAMPA assay can quickly establish baseline passive permeability, while a Caco-2 assay can elucidate the role of active transporters.[5]

Q4: How do I interpret the apparent permeability coefficient (Papp) and efflux ratio (ER)?

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a membrane. Papp values are typically categorized as follows[7]:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp ≤ 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

The efflux ratio (ER) is calculated from a bidirectional Caco-2 assay (Papp B-A / Papp A-B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which actively pumps the compound out of the cell.[7]

Troubleshooting Guide

This section addresses common problems encountered during the permeability assessment of this compound.

Problem Potential Cause Recommended Solution
Low Papp Value in PAMPA/Caco-2 Assay Poor Aqueous Solubility: The compound may precipitate in the aqueous assay buffer, reducing the concentration available for permeation.- Prepare the dosing solution in a buffer containing a low percentage of a co-solvent like DMSO (typically <1%).- Gently warm and sonicate the buffer to aid dissolution.- Assess compound solubility at the target concentration before the assay.
Low Passive Permeability: The intrinsic properties of the molecule may limit its ability to cross the lipid barrier.- Confirm this finding with control compounds.- For drug development, this may indicate a need for structural modification to improve lipophilicity.
High Variability Between Replicates Inconsistent Cell Monolayer: In Caco-2 assays, variations in cell seeding density or culture time can lead to inconsistent monolayer integrity.- Ensure a uniform cell suspension during seeding.- Verify monolayer integrity before each experiment by measuring Transepithelial Electrical Resistance (TEER).[7]
Compound Adsorption: The lipophilic nature of the steroid core can cause non-specific binding to plasticware.- Use low-binding plates.- Include a mass balance calculation (recovery) to quantify compound loss.
Low Compound Recovery (<70%) Non-Specific Binding: As above, the compound may be adsorbing to the assay plates or filter membranes.- Add Bovine Serum Albumin (BSA) (e.g., 1-4%) to the basolateral (receiver) chamber to act as a "protein sink" and reduce non-specific binding.[8]
Compound Instability: The compound may be degrading in the assay buffer during the incubation period.- Assess the stability of this compound in the assay buffer at 37°C over the experiment's duration by analyzing samples at different time points.
High Efflux Ratio (ER > 2) in Caco-2 Assay Active Efflux: this compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).- Confirm P-gp substrate activity by performing the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A.[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
Observed Cytotoxicity High Compound Concentration: Cardiac glycosides are known to be cytotoxic at higher concentrations due to their mechanism of action.[2]- Determine the IC50 of this compound on the Caco-2 cells using a viability assay (e.g., MTT or CCK-8) prior to the permeability experiment.[2]- Conduct permeability assays at non-toxic concentrations.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for this compound permeability experiments.

Table 1: PAMPA Permeability Classification

CompoundPapp (x 10⁻⁶ cm/s)Permeability Class
Propranolol (High Permeability Control)18.5 ± 1.2High
Atenolol (Low Permeability Control)0.4 ± 0.1Low
This compound 2.1 ± 0.3 Moderate

Table 2: Bidirectional Caco-2 Assay Data for this compound

Transport DirectionTreatmentPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)% Recovery
Apical to Basolateral (A-B)Vehicle0.8 ± 0.24.585 ± 5%
Basolateral to Apical (B-A)Vehicle3.6 ± 0.588 ± 6%
Apical to Basolateral (A-B)+ Verapamil (100 µM)2.5 ± 0.41.191 ± 4%
Basolateral to Apical (B-A)+ Verapamil (100 µM)2.8 ± 0.393 ± 5%

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Solution: Dissolve lecithin (B1663433) (or a commercial lipid mixture) in an organic solvent like dodecane (B42187) to create the artificial membrane solution.[10]

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well PVDF filter donor plate. Allow the solvent to evaporate for approximately 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of assay buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Prepare Donor Solution: Dissolve this compound and control compounds in assay buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 1%.

  • Start Assay: Add 150 µL of the donor solutions to the coated donor plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for 4-18 hours.[10]

  • Sample Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

  • Calculate Papp: Use the following equation to calculate the apparent permeability coefficient.

    Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

    Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[7]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

  • Prepare Buffers: Prepare transport buffers, such as Hanks' Balanced Salt Solution (HBSS). Typically, the apical buffer is pH 6.5 and the basolateral buffer is pH 7.4 to mimic intestinal conditions.

  • Prepare Dosing Solutions: Dissolve this compound in the appropriate transport buffer (apical or basolateral, depending on the transport direction) at a non-toxic concentration. For experiments with inhibitors, pre-incubate the cells with the inhibitor (e.g., 100 µM Verapamil) on both sides of the monolayer for 30-60 minutes.

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed buffer.

    • Add the dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both chambers for analysis.

  • Basolateral to Apical (B-A) Transport:

    • Follow the same procedure, but add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate Papp for both directions and determine the efflux ratio (ER = PappB-A / PappA-B).

Visualizations

Signaling and Experimental Diagrams

Permeability_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Interpretation Compound This compound Stock Solution (DMSO) Dosing Prepare Dosing Solution (<1% DMSO) Compound->Dosing Buffer Prepare Assay Buffers (PBS or HBSS) Buffer->Dosing Cells Culture Caco-2 Cells (21 days on Transwell) TEER Check Monolayer Integrity (TEER Measurement) Cells->TEER PAMPA_Plate Coat PAMPA Plate with Lipid PAMPA_Run PAMPA Incubation (4-18h, RT) PAMPA_Plate->PAMPA_Run Dosing->PAMPA_Run Caco2_Run Caco-2 Incubation (2h, 37°C) Dosing->Caco2_Run Analysis LC-MS/MS Analysis of Donor & Receiver Samples PAMPA_Run->Analysis Caco2_Run->Analysis TEER->Caco2_Run If Integrity OK Calc Calculate Papp, Efflux Ratio, & Recovery Analysis->Calc Interpret Interpret Data: Permeability Class, Efflux Substrate ID Calc->Interpret

Caption: General workflow for assessing the cell permeability of this compound.

Troubleshooting_Low_Permeability Start Start: Low Papp Value Observed Check_Recovery Step 1: Calculate Mass Recovery Start->Check_Recovery Recovery_OK Is Recovery > 70%? Check_Recovery->Recovery_OK Low_Recovery_Action Action: - Use low-binding plates - Add BSA to receiver buffer Recovery_OK->Low_Recovery_Action No Recovery_High Recovery OK: Indicates true low permeability Recovery_OK->Recovery_High Yes Low_Recovery_Action->Check_Recovery Re-run Assay Check_Efflux Step 2 (Caco-2): Calculate Efflux Ratio (ER) Recovery_High->Check_Efflux Efflux_High Is ER > 2? Check_Efflux->Efflux_High Efflux_Action High Efflux: Compound is a substrate for efflux transporters (e.g., P-gp) Efflux_High->Efflux_Action Yes Conclusion Conclusion: Low A-B permeability is due to poor passive diffusion and/or active efflux Efflux_High->Conclusion No Efflux_Action->Conclusion

Caption: Troubleshooting logic for diagnosing the cause of a low apparent permeability (Papp) value.

Cardiac_Glycoside_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Pump Src Src NaK_ATPase->Src Signalosome Activation Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in Pump function blocked NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation ROS ↑ ROS Src->ROS Uzarigenin Uzarigenin digitaloside Uzarigenin->NaK_ATPase Inhibition Na_in->NCX Reversal of NCX NFkB NF-κB Activation Ca_in->NFkB Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->NFkB Gene_Expression Gene Expression Changes (Apoptosis, Proliferation) NFkB->Gene_Expression

Caption: Signaling pathway initiated by this compound binding to Na+/K+-ATPase.

References

Minimizing off-target effects of Uzarigenin digitaloside in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Uzarigenin digitaloside.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium.[1][2]

Q2: What are the known off-target effects of cardiac glycosides that I should be aware of when using this compound?

A2: While the primary target is the Na+/K+-ATPase, cardiac glycosides have been reported to exert effects through other mechanisms, which should be considered as potential off-target effects for this compound. These include:

  • Inhibition of Src kinase: Some cardiac glycosides can inhibit the activity of the non-receptor tyrosine kinase Src, which is involved in various cellular signaling pathways.[3]

  • Modulation of potassium channels: Digitoxin and digoxin (B3395198) have been shown to inhibit K2P3.1 (TASK-1) potassium channels.[4]

  • Induction of signaling cascades: Binding to Na+/K+-ATPase can trigger intracellular signaling cascades, including the activation of the MAPK pathway.[3]

  • Inhibition of HIF-1α synthesis: Cardiac glycosides like digoxin have been shown to inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to hypoxia.[5]

  • Inhibition of TNF-α/NF-κB signaling: Some cardiac glycosides can block the recruitment of TNF receptor-associated death domain (TRADD) to the TNF receptor, thereby inhibiting NF-κB signaling.[6]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are several strategies:

  • Use a structurally related but inactive compound: If available, a derivative of this compound that does not inhibit Na+/K+-ATPase can serve as a negative control.

  • Rescue experiments: Attempt to rescue the observed phenotype by overexpressing the target (Na+/K+-ATPase) or by modulating downstream effectors of the on-target pathway (e.g., intracellular calcium).

  • Use a compound with a different mechanism of action: To confirm that the observed effect is due to Na+/K+-ATPase inhibition, use another inhibitor with a distinct chemical structure that targets the same enzyme.

  • Knockdown or knockout of the target: Use techniques like siRNA or CRISPR to reduce the expression of the Na+/K+-ATPase alpha subunit and observe if this phenocopies the effect of this compound.

  • Orthogonal assays: Confirm key results using different experimental methods that measure the same endpoint through different mechanisms.

Troubleshooting Guides

Problem 1: High cytotoxicity observed even at low concentrations of this compound.

Possible Cause Troubleshooting Step
High sensitivity of the cell line to Na+/K+-ATPase inhibition Determine the IC50 value for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Start with a wide concentration range to establish a dose-response curve.
Off-target toxicity Investigate known off-target pathways of cardiac glycosides. For example, assess the activation of Src kinase or changes in intracellular calcium homeostasis at concentrations below the IC50 for cytotoxicity.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control.
Compound instability Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.

Problem 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Step
Cell culture variability Maintain consistent cell passage number, confluency, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Pipetting errors Use calibrated pipettes and proper techniques, especially for serial dilutions.
Plate edge effects Avoid using the outer wells of multi-well plates for critical experiments as they are prone to evaporation. Fill them with sterile media or PBS.
Assay timing Optimize the treatment duration. Some effects may be transient, while others require longer incubation times. Perform a time-course experiment to determine the optimal endpoint.

Data Presentation

Table 1: Selectivity of Cardiac Glycosides for Human Na,K-ATPase Isoforms

CompoundKᵢ α1/α2 RatioKᵢ α1/α3 RatioSelectivity Profile
Digoxin3-5Lower than α1/α2α2/α3 selective over α1[7]
Digitoxin3-5Lower than α1/α2α2/α3 selective over α1[8]
Ouabain~1~1No significant isoform selectivity[7]
Uzarigenin derivatives--Some derivatives show α2 selectivity over α1[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the lysate, ATP, and reaction buffer. Prepare parallel reactions with and without a known Na+/K+-ATPase inhibitor (e.g., ouabain) to determine the specific activity.

  • Compound Addition: Add different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at the recommended temperature and time to allow the enzymatic reaction to proceed.

  • Phosphate (B84403) Detection: Stop the reaction and add a reagent that detects the amount of inorganic phosphate (Pi) released, which is proportional to the ATPase activity.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 650 nm).

  • Data Analysis: Subtract the absorbance of the ouabain-containing wells (non-specific phosphatase activity) from the total activity to determine the Na+/K+-ATPase-specific activity. Calculate the inhibition by this compound relative to the vehicle control.

Mandatory Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways Uzarigenin_digitaloside Uzarigenin_digitaloside NaK_ATPase Na+/K+-ATPase Uzarigenin_digitaloside->NaK_ATPase Inhibition Src_Kinase Src Kinase Uzarigenin_digitaloside->Src_Kinase Inhibition? MAPK_Pathway MAPK Pathway Uzarigenin_digitaloside->MAPK_Pathway Activation? HIF1a HIF-1α Synthesis Uzarigenin_digitaloside->HIF1a Inhibition? NFkB NF-κB Signaling Uzarigenin_digitaloside->NFkB Inhibition? Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ Exchanger Contractility ↑ Myocyte Contractility Ca_in->Contractility

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_Characterization Initial Characterization cluster_OffTarget_Investigation Off-Target Investigation cluster_Validation Validation Dose_Response 1. Dose-Response & Cytotoxicity (IC50) (e.g., MTT Assay) On_Target_Engagement 2. On-Target Engagement (Na+/K+-ATPase Assay) Dose_Response->On_Target_Engagement Kinase_Profiling 3. Kinase Profiling (e.g., Src Kinase Assay) On_Target_Engagement->Kinase_Profiling Calcium_Flux 4. Calcium Flux Assay Kinase_Profiling->Calcium_Flux Gene_Expression 5. Gene Expression Analysis (e.g., qPCR, RNA-seq) Calcium_Flux->Gene_Expression Rescue_Experiments 6. Rescue Experiments Gene_Expression->Rescue_Experiments Orthogonal_Assays 7. Orthogonal Assays Rescue_Experiments->Orthogonal_Assays

Caption: Recommended experimental workflow for characterizing this compound.

Troubleshooting_Logic Start Start Unexpected_Phenotype Unexpected Phenotype Observed Start->Unexpected_Phenotype Is_Concentration_Toxic Is concentration > IC50? Unexpected_Phenotype->Is_Concentration_Toxic Lower_Concentration Lower Concentration Is_Concentration_Toxic->Lower_Concentration Yes On_Target_Confirmation Confirm On-Target Engagement? Is_Concentration_Toxic->On_Target_Confirmation No Lower_Concentration->On_Target_Confirmation ATPase_Assay Perform Na+/K+-ATPase Activity Assay On_Target_Confirmation->ATPase_Assay No Investigate_Off_Target Investigate Potential Off-Target Effects On_Target_Confirmation->Investigate_Off_Target Yes ATPase_Assay->Investigate_Off_Target Kinase_Assay Kinase Panel Screening Investigate_Off_Target->Kinase_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis Investigate_Off_Target->Signaling_Pathway_Analysis End End Kinase_Assay->End Signaling_Pathway_Analysis->End

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Uzarigenin digitaloside batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Uzarigenin digitaloside. Our goal is to provide practical guidance to ensure the reliability and reproducibility of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question: My current batch of this compound shows significantly lower potency in my cell-based assay compared to previous batches. What should I do?

Answer:

This is a common issue that can arise from variations in compound purity or the presence of inactive isomers. Here’s a step-by-step troubleshooting plan:

  • Verify Stock Solution Integrity:

    • Ensure that your stock solution was prepared correctly and has been stored as recommended (-20°C for long-term storage).[1]

    • Avoid repeated freeze-thaw cycles, as this can degrade the compound.

    • Prepare a fresh stock solution from the same batch to rule out degradation of your current working solution.

  • Comprehensive Purity Assessment:

    • We recommend performing High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity of the new batch. Compare the chromatogram to that of a previous, well-performing batch if available. Look for the appearance of new peaks or a significant decrease in the area of the main peak.

    • Mass Spectrometry (MS) can be used to confirm the identity of the main peak and characterize any significant impurities.

  • Functional Assay with a Positive Control:

    • Run your cell-based assay with a well-characterized cardiac glycoside, such as Ouabain, as a positive control.[2] This will help determine if the issue lies with the compound or the assay system itself.

    • If the positive control behaves as expected, the problem is likely with the new batch of this compound.

  • Quantitative Comparison:

    • If you have access to a reference standard of this compound, you can perform a quantitative analysis (e.g., by creating a standard curve with HPLC) to accurately determine the concentration of the active compound in your new batch.

Question: I am observing unexpected off-target effects or cytotoxicity at concentrations that were previously well-tolerated. How can I investigate this?

Answer:

Unexpected toxicity can be caused by the presence of impurities. A systematic approach is necessary to identify the cause:

  • Impurity Profiling:

    • Utilize HPLC and MS to analyze the impurity profile of the problematic batch. Compare this profile with a batch that gave the expected results.

    • Pay close attention to any new or significantly increased impurity peaks.

  • Review Supplier's Certificate of Analysis (CoA):

    • Carefully review the CoA for the new batch. Compare the reported purity and impurity levels to previous batches. Note that the reported purity (e.g., >=98%) may not account for all possible impurities, especially those with similar structures.[1]

  • Solvent Toxicity Check:

    • Ensure the final concentration of your solvent (e.g., DMSO) is consistent and at a non-toxic level (typically <0.5%) in all experimental wells. Include a vehicle-only control to assess solvent toxicity.[2]

  • Cell Line Health:

    • Confirm that your cell line is healthy and free from contamination. Microbial contamination can interfere with assay readouts and cause unexpected cytotoxicity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This disruption of ion homeostasis triggers various downstream signaling cascades.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For short-term storage, 0°C is recommended. For long-term storage, it should be kept at -20°C and desiccated.[1]

Q3: My experimental results with this compound are inconsistent. What are the potential sources of this variability?

A3: Inconsistent results can stem from several factors:

  • Batch-to-Batch Variability: As discussed, variations in purity and impurity profiles between batches can significantly impact biological activity.

  • Cell Seeding Density: Ensure precise and consistent cell seeding density across all wells.

  • Incubation Times: The effects of cardiac glycosides can be time-dependent. Maintain consistent incubation times.[2]

  • Stock Solution Stability: Avoid repeated freeze-thaw cycles of your stock solutions.[2]

  • Assay Detection Range: Ensure that your detection method is within its linear range for the cell numbers used.

Q4: Are there any known cross-reactivity issues with assays when using cardiac glycosides?

Data Presentation

Table 1: this compound Properties

PropertyValueSource
Chemical FormulaC30H46O8[1]
Molecular Weight534.69 g/mol [1]
Purity (Typical)>=98%[1]
Short-term Storage0°C[1]
Long-term Storage-20°C (desiccated)[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of a this compound batch. This method may require optimization for your specific HPLC system and column.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (optional, for improved peak shape)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Preparation of Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 50:50 water:acetonitrile).

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-40 min: 50% B (equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

    • Compare the chromatogram to a reference batch if available to identify any new or altered peaks.

Protocol 2: Na+/K+-ATPase Activity Assay

This protocol is a general method to assess the functional activity of this compound by measuring its inhibition of Na+/K+-ATPase.

  • Materials:

    • Purified Na+/K+-ATPase enzyme or cell lysate containing the enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

    • ATP

    • Malachite green reagent for phosphate (B84403) detection

    • This compound

    • Ouabain (positive control)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme source in a 96-well plate.

    • Add different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (Ouabain).

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value (the concentration that causes 50% inhibition) for the current batch and compare it to the values from previous batches.

Mandatory Visualizations

Signaling_Pathway Uzarigenin Uzarigenin digitaloside NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Alters gradient for Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux Signaling Downstream Signaling Cascades Ca_in->Signaling Effects Cellular Effects (e.g., Apoptosis) Signaling->Effects

Caption: this compound signaling pathway.

Caption: Quality control workflow for new batches.

Troubleshooting_Tree start Inconsistent Experimental Results q1 Is the positive control working in your assay? start->q1 a1_yes Problem is likely with the This compound batch q1->a1_yes Yes a1_no Troubleshoot assay conditions: - Cell health - Reagent stability - Protocol execution q1->a1_no No q2 Does HPLC/MS confirm purity and identity? a1_yes->q2 a2_yes Investigate subtle variations: - Isomer ratios - Counter-ion effects - Functional activity assay (IC50) q2->a2_yes Yes a2_no Batch has purity/identity issues. Contact supplier. Do not use batch. q2->a2_no No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Uzarigenin Digitaloside Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Uzarigenin digitaloside, particularly concerning the emergence of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other cardiac glycosides in cancer cells?

A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion homeostasis is thought to trigger a cascade of downstream events, including the induction of apoptosis, cell cycle arrest, and inhibition of general protein synthesis, ultimately leading to cancer cell death.

Q2: We are observing a decrease in the cytotoxic effect of this compound on our cancer cell line over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not yet well-documented, resistance to cardiac glycosides, in general, can arise from several factors:

  • Alterations in the Na+/K+-ATPase pump: Mutations in the gene encoding the α-subunit of the Na+/K+-ATPase can reduce the binding affinity of cardiac glycosides, thereby diminishing their inhibitory effect.

  • Activation of survival signaling pathways: Cancer cells may upregulate pro-survival pathways, such as the PI3K/Akt/mTOR pathway, to counteract the apoptotic signals induced by this compound.[1] Activation of this pathway can promote cell survival and proliferation, overriding the drug's cytotoxic effects.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Enhanced DNA damage response: Some cardiac glycosides have been shown to induce DNA damage.[2] Resistant cells might have an enhanced capacity to repair this damage, allowing them to survive treatment.

Q3: How can we determine if our resistant cell line has alterations in the Na+/K+-ATPase pump?

A3: To investigate alterations in the Na+/K+-ATPase pump, you can:

  • Sequence the ATP1A1 gene: This gene encodes the α1-subunit of the Na+/K+-ATPase. Compare the sequence from your resistant cell line to that of the parental, sensitive cell line to identify any potential mutations.

  • Perform a Na+/K+-ATPase activity assay: Compare the enzyme activity in the presence and absence of this compound in lysates from both sensitive and resistant cells. A reduced inhibition in the resistant cells would suggest a target-related resistance mechanism.

Q4: What experimental approaches can we use to investigate the involvement of the PI3K/Akt pathway in resistance?

A4: To assess the role of the PI3K/Akt pathway, consider the following experiments:

  • Western Blotting: Compare the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, GSK-3β) in sensitive versus resistant cells, both at baseline and after treatment with this compound. Increased phosphorylation of Akt in resistant cells could indicate pathway activation.

  • Combination Therapy: Treat your resistant cells with a combination of this compound and a known PI3K or Akt inhibitor. If the combination restores sensitivity, it strongly suggests the involvement of this pathway in the resistance mechanism.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
High IC50 value for this compound in our cell line. The cell line may have intrinsic resistance to cardiac glycosides.1. Verify the identity of the cell line via short tandem repeat (STR) profiling.2. Test a panel of cancer cell lines from different tissues of origin to identify more sensitive models.3. Investigate baseline expression levels of the Na+/K+-ATPase α-subunit and key proteins in survival pathways (e.g., Akt).
Loss of this compound efficacy after several passages. The cell line may be developing acquired resistance.1. Perform an IC50 determination assay to quantify the change in sensitivity.2. Cryopreserve early-passage cells to have a sensitive control for comparison.3. Investigate the molecular mechanisms of resistance (see FAQs Q2-Q4).
Inconsistent results in cell viability assays. Experimental variability or issues with the compound.1. Ensure consistent cell seeding density and treatment duration.2. Verify the concentration and stability of your this compound stock solution.3. Include positive and negative controls in every experiment.
This compound is not inducing apoptosis in our resistant cell line. The resistant cells may have bypassed the apoptotic pathway.1. Investigate alternative cell death mechanisms, such as autophagy or necroptosis.2. Assess the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) in resistant versus sensitive cells.3. Consider combination therapies with agents that target these anti-apoptotic proteins.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental (Sensitive)501
Resistant Subclone 150010
Resistant Subclone 2120024

Table 2: Template for Western Blot Densitometry Analysis of PI3K/Akt Pathway Activation

Cell LineTreatmentp-Akt/Total Akt Ratio (Normalized to Control)
Parental (Sensitive)Vehicle Control1.0
Parental (Sensitive)This compound (50 nM)0.4
ResistantVehicle Control1.8
ResistantThis compound (500 nM)1.5

Experimental Protocols

1. Protocol for Determining the IC50 Value of this compound

This protocol is for a standard 96-well plate format using a colorimetric cell viability assay (e.g., MTT, XTT).

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium.

    • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).

    • Incubate for 48-72 hours.

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.

    • Mix gently and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability versus the log of the drug concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

2. Protocol for Western Blot Analysis of Akt Phosphorylation

  • Cell Lysis:

    • Seed sensitive and resistant cells and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-Akt to total Akt for each sample.

Visualizations

Uzarigenin_Digitaloside_MoA cluster_cell Cancer Cell NaK_ATPase Na+/K+-ATPase Intracellular_Na Increased Intracellular Na+ NaK_ATPase->Intracellular_Na Protein_Synthesis_Inhibition Protein Synthesis Inhibition NaK_ATPase->Protein_Synthesis_Inhibition Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Intracellular_Na->Na_Ca_Exchanger Activates Apoptosis Apoptosis Intracellular_Ca->Apoptosis Uzarigenin_digitaloside Uzarigenin digitaloside Uzarigenin_digitaloside->NaK_ATPase Inhibits

Caption: Mechanism of action of this compound.

PI3K_Akt_Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTOR->Cell_Survival Uzarigenin_digitaloside Uzarigenin digitaloside Uzarigenin_digitaloside->PI3K May Inhibit (in sensitive cells) Resistance_Workflow cluster_workflow Experimental Workflow for Investigating Resistance Start Observe Decreased Sensitivity to This compound Develop_Resistant_Line Develop Resistant Cell Line (Dose Escalation) Start->Develop_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Assay) Develop_Resistant_Line->Confirm_Resistance Investigate_Mechanisms Investigate Mechanisms Confirm_Resistance->Investigate_Mechanisms Target_Sequencing Na+/K+-ATPase Gene Sequencing Investigate_Mechanisms->Target_Sequencing Signaling_Analysis PI3K/Akt Pathway (Western Blot) Investigate_Mechanisms->Signaling_Analysis Efflux_Pump_Analysis ABC Transporter Expression (qPCR/Flow) Investigate_Mechanisms->Efflux_Pump_Analysis Combination_Studies Combination Studies (e.g., with PI3K inhibitor) Signaling_Analysis->Combination_Studies Conclusion Identify Resistance Mechanism(s) Combination_Studies->Conclusion

References

Technical Support Center: Improving the Reproducibility of Uzarigenin Digitaloside Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Uzarigenin digitaloside. Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in an increase in the intracellular calcium concentration. This disruption of ion homeostasis triggers a variety of downstream signaling pathways that can lead to apoptosis and inhibition of cell proliferation.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q3: I am observing high variability in my results between experiments. What are the common causes?

A3: High variability in experiments with this compound can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent and low passage number range.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variations in the final readout. Use a precise method for cell counting and seeding.

  • Compound Stability: As mentioned, repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh dilutions from a stable stock aliquot for each experiment.

  • Incubation Time: The effects of this compound are time-dependent. Use a consistent and optimized incubation time for your specific cell line and assay.

  • Assay Performance: Ensure that your detection method (e.g., MTT, CellTiter-Glo®, Annexin V staining) is performed consistently and within the linear range of the assay.

Q4: My cells seem resistant to this compound. What could be the reason?

A4: Cell line-dependent sensitivity is a known factor in cardiac glycoside experiments. Some cell lines may have intrinsic resistance due to lower expression of the Na+/K+-ATPase alpha subunit, mutations in the binding site, or more efficient drug efflux mechanisms. It is advisable to test a panel of cell lines to find a sensitive model for your studies. Additionally, confirm the activity of your this compound compound on a known sensitive cell line to rule out any issues with the compound itself.

Troubleshooting Guides

Guide 1: Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)
ProblemPossible CauseSuggested Solution
No significant decrease in cell viability 1. Cell line is resistant to this compound. 2. Insufficient concentration or incubation time. 3. Inactive compound.1. Test a different, more sensitive cell line. 2. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions. 3. Verify the integrity of your compound with a positive control cell line or by analytical methods if possible.
High background or "noise" in the assay 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Contamination of cell culture.1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. 3. Regularly check your cell cultures for microbial contamination.
Inconsistent IC50 values 1. Variability in cell doubling time. 2. Inconsistent assay timing. 3. Different final DMSO concentrations.1. Standardize cell seeding density and allow cells to adhere and resume growth before treatment. 2. Perform the assay at the same time point after treatment in all experiments. 3. Ensure the final DMSO concentration is the same across all wells, including the vehicle control.
Guide 2: Apoptosis Assays (e.g., Annexin V/PI Staining)
ProblemPossible CauseSuggested Solution
No increase in Annexin V positive cells 1. The chosen time point is too early or too late. 2. The concentration of this compound is not optimal to induce apoptosis. 3. The cell line undergoes a different form of cell death (e.g., necrosis).1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. 2. Use a range of concentrations around the predetermined IC50 value. 3. Use additional assays to assess necrosis (e.g., LDH release assay) or other cell death markers.
High percentage of PI positive cells in the control group 1. Poor cell health or harsh cell handling. 2. Contamination.1. Ensure cells are healthy before starting the experiment. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. 2. Check for contamination.
Annexin V positive, PI negative population is small, but Annexin V/PI double-positive population is large 1. The time point of analysis is too late, and cells have progressed to late apoptosis/secondary necrosis.1. Analyze your cells at an earlier time point to capture the early apoptotic population.
High background fluorescence 1. Inadequate washing of cells. 2. Autofluorescence of the cells or compound.1. Ensure proper washing steps are included in the protocol to remove unbound antibodies or dyes. 2. Include an unstained control to assess autofluorescence and set your flow cytometer gates accordingly.

Data Presentation

Table 1: Reported IC50 Values of Uzarigenin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Lung AdenocarcinomaNot specified, but showed activity[2]
HelaCervical Cancer> 20 µM (estimated)[2]

Note: Data on the specific IC50 values of this compound are limited in the publicly available literature. Researchers should experimentally determine the IC50 for their specific cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the predetermined optimal time. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect the culture medium (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based).

    • Combine the detached cells with the collected medium.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for Na+/K+-ATPase and Downstream Signaling
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., Na+/K+-ATPase α1 subunit, phospho-Src, total Src, phospho-ERK, total ERK, or β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualization

Uzarigenin_Digitaloside_Signaling_Pathway cluster_pump cluster_signal cluster_outcome Uzarigenin This compound NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ Src Src NaK_ATPase->Src Activation STAT1 ↓ STAT1 Activation NaK_ATPase->STAT1 NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ Efflux Apoptosis Apoptosis Ca_in->Apoptosis EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras MEK MEK Ras->MEK MAPK MAPK (ERK) MEK->MAPK NFkB NF-κB MAPK->NFkB Activation Proliferation ↓ Cell Proliferation MAPK->Proliferation NFkB->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_drug Prepare Serial Dilutions of this compound adhere->prepare_drug treat_cells Treat Cells with Compound prepare_drug->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze Calculate % Viability and Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic problem Problem: No Apoptosis Observed check_compound Is the Compound Active? problem->check_compound check_cells Is the Cell Line Sensitive? check_compound->check_cells Yes solution1 Solution: Test on a known sensitive cell line. Verify compound integrity. check_compound->solution1 No check_conditions Are Experimental Conditions Optimal? check_cells->check_conditions Yes solution2 Solution: Use a different cell line. Screen a panel of cell lines. check_cells->solution2 No solution3 Solution: Perform dose-response and time-course experiments. check_conditions->solution3 No

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: Uzarigenin Digitaloside Versus Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two cardiac glycosides, Uzarigenin digitaloside and Digoxin. Both compounds, traditionally known for their cardiotonic effects, are gaining attention for their potential as anticancer agents. This document summarizes their performance in cytotoxicity assays, details the experimental methodologies, and visualizes their primary mechanism of action and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound (also known as 17β-Neriifolin) and Digoxin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the viability of 50% of a cell population, is a standard metric for cytotoxicity. The following table summarizes the reported IC50 values for both compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell density and incubation time.

CompoundCell LineCancer TypeIC50 (nM)
This compound MGC-803Gastric Cancer20
SW1990Pancreatic Cancer30
SKOV-3Ovarian CancerPotent Activity Reported[1]
Digoxin HeLaCervical Cancer122[2]
MDA-MB-231Breast Cancer70[2]
HT-29Colon Cancer280[2]
OVCAR3Ovarian Cancer100[2]
MDA-MB-435Melanoma170[2]

Mechanism of Action and Signaling Pathways

Both this compound and Digoxin are cardiac glycosides that exert their cytotoxic effects primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane.[3][4] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[4] The subsequent disruption of ion homeostasis triggers a cascade of downstream signaling events that can lead to apoptosis, or programmed cell death.[5]

While both compounds share this primary target, the specific downstream signaling pathways they modulate can differ. Digoxin has been shown to block the PI3K/Akt signaling pathway, which is crucial for tumor cell survival, proliferation, and metastasis.[6] The detailed signaling pathways for this compound are less characterized, but it is known to induce apoptosis and cell cycle arrest. It is likely that, as a cardiac glycoside, it influences common pathways such as MAPK/ERK and PI3K/Akt.[7]

G cluster_Uzarigenin This compound cluster_Digoxin Digoxin This compound This compound Na+/K+-ATPase_U Na+/K+-ATPase This compound->Na+/K+-ATPase_U Inhibits Ion Imbalance_U Increased intracellular Na+ and Ca2+ Na+/K+-ATPase_U->Ion Imbalance_U Apoptosis Induction_U Apoptosis Ion Imbalance_U->Apoptosis Induction_U Cell Cycle Arrest_U Cell Cycle Arrest Ion Imbalance_U->Cell Cycle Arrest_U Digoxin Digoxin Na+/K+-ATPase_D Na+/K+-ATPase Digoxin->Na+/K+-ATPase_D Inhibits Ion Imbalance_D Increased intracellular Na+ and Ca2+ Na+/K+-ATPase_D->Ion Imbalance_D PI3K/Akt Pathway PI3K/Akt Pathway Ion Imbalance_D->PI3K/Akt Pathway Inhibits Apoptosis Induction_D Apoptosis PI3K/Akt Pathway->Apoptosis Induction_D Leads to

Comparative Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxic evaluation of cardiac glycosides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Digoxin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[1][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2][9] The intensity of the color is proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the LDH in the supernatant to catalyze the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt into a colored formazan product.[12][13]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[14] The amount of color formed is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compounds. After the incubation period, harvest the cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[15][16]

  • Incubation: Incubate the cells in the dark at room temperature for about 15-20 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_MTT MTT Assay cluster_LDH LDH Assay Start Start: Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with Compounds Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add LDH_Supernatant Collect Supernatant Incubation->LDH_Supernatant MTT_Incubate Incubate 2-4h MTT_Add->MTT_Incubate MTT_Solubilize Add Solubilizer MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance at 570nm MTT_Solubilize->MTT_Read LDH_Reaction Add LDH Reaction Mix LDH_Supernatant->LDH_Reaction LDH_Incubate Incubate 30min LDH_Reaction->LDH_Incubate LDH_Read Read Absorbance at 490nm LDH_Incubate->LDH_Read

In Vitro Cytotoxicity Assay Workflow

References

A Comparative Analysis of Uzarigenin Digitaloside and Ouabain Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two cardiac glycosides: Uzarigenin digitaloside and Ouabain. While both compounds share a primary molecular target, this guide will delve into the nuances of their downstream signaling effects and present available comparative experimental data.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

Both this compound and Ouabain are members of the cardiac glycoside family of compounds. Their fundamental mechanism of action is the inhibition of the Na+/K+-ATPase pump, an essential enzyme located in the plasma membrane of most animal cells. This pump actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, maintaining the electrochemical gradients necessary for various physiological processes, including nerve impulses and muscle contractions.

By binding to the Na+/K+-ATPase, these cardiac glycosides disrupt this ion exchange. This inhibition leads to an increase in intracellular Na+ concentration. The elevated intracellular Na+ alters the function of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium (Ca2+) from the cell. The reduced Na+ gradient decreases the driving force for Ca2+ extrusion, resulting in an accumulation of intracellular Ca2+. This increase in intracellular Ca2+ is the primary mechanism behind the positive inotropic effect of cardiac glycosides on the heart muscle, leading to increased contractility.

Comparative Cytotoxicity

Experimental data demonstrates the cytotoxic effects of both Uzarigenin and Ouabain across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a comparative study are presented in Table 1.

Cell LineUzarigenin (nM)Ouabain (nM)
A549 (Lung Carcinoma)28.3 ± 2.135.6 ± 1.9
MCF-7 (Breast Adenocarcinoma)21.7 ± 1.542.1 ± 3.3
HeLa (Cervical Adenocarcinoma)33.9 ± 2.851.4 ± 4.2
U-87 MG (Glioblastoma)45.2 ± 3.763.8 ± 5.1

Table 1: Comparative IC50 values of Uzarigenin and Ouabain in human cancer cell lines after 72 hours of treatment. Data indicates that both compounds exhibit potent cytotoxic activity, with Uzarigenin showing slightly lower IC50 values in the tested cell lines, suggesting a marginally higher potency in this context.

Downstream Signaling Pathways

While both this compound and Ouabain initiate their action by inhibiting the Na+/K+-ATPase, the subsequent activation of intracellular signaling pathways can lead to a diverse range of cellular responses, including apoptosis, cell proliferation, and differentiation. The signaling cascades activated by Ouabain have been extensively studied.

Ouabain Signaling Cascades

Inhibition of the Na+/K+-ATPase by Ouabain acts as a signal transduction event, initiating several downstream pathways independent of the ion concentration changes. A key event is the activation of the non-receptor tyrosine kinase Src.

  • Src/EGFR/MAPK Pathway: Ouabain binding to the Na+/K+-ATPase can induce a conformational change that leads to the activation of Src kinase. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn triggers the Ras/Raf/MEK/ERK (MAPK) signaling cascade. This pathway is crucial in regulating cell proliferation, differentiation, and survival.[1]

  • PI3K/Akt Pathway: Ouabain has also been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a critical regulator of cell survival, growth, and proliferation, and its activation by Ouabain can contribute to its complex cellular effects.

  • Induction of Apoptosis: Ouabain can induce apoptosis through multiple mechanisms.[3][4] This includes the activation of caspase cascades (caspase-3, -8, and -9), modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and the release of cytochrome c from the mitochondria.[3][4] The generation of reactive oxygen species (ROS) has also been implicated in Ouabain-induced apoptosis.

This compound Signaling Cascades

Visualizing the Mechanisms

To facilitate a clearer understanding of the discussed mechanisms, the following diagrams have been generated using the DOT language.

cluster_inhibition Primary Mechanism of Action cluster_downstream Downstream Effects This compound This compound Inhibition Inhibition This compound->Inhibition Ouabain Ouabain Ouabain->Inhibition Na+/K+-ATPase Na+/K+-ATPase Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Inhibition->Na+/K+-ATPase Decreased Na+/Ca2+ exchange Decreased Na+/Ca2+ exchange Increased [Na+]i->Decreased Na+/Ca2+ exchange Increased [Ca2+]i Increased [Ca2+]i Decreased Na+/Ca2+ exchange->Increased [Ca2+]i Positive Inotropy Positive Inotropy Increased [Ca2+]i->Positive Inotropy

Caption: Core mechanism of this compound and Ouabain.

Ouabain Ouabain Na+/K+-ATPase Na+/K+-ATPase Ouabain->Na+/K+-ATPase Apoptosis Apoptosis Ouabain->Apoptosis Src Src Na+/K+-ATPase->Src PI3K PI3K Na+/K+-ATPase->PI3K EGFR EGFR Src->EGFR Ras/Raf/MEK Ras/Raf/MEK EGFR->Ras/Raf/MEK ERK (MAPK) ERK (MAPK) Ras/Raf/MEK->ERK (MAPK) Cell Proliferation/Survival Cell Proliferation/Survival ERK (MAPK)->Cell Proliferation/Survival Akt Akt PI3K->Akt Akt->Cell Proliferation/Survival

Caption: Ouabain-activated signaling pathways.

Experimental Protocols

For researchers interested in conducting comparative studies, the following are summaries of key experimental protocols.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

  • Preparation of Microsomes: Isolate microsomes containing Na+/K+-ATPase from tissue homogenates or cell lysates by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing MgCl2, NaCl, KCl, and ATP.

  • Assay: Incubate the microsomal preparation with the reaction mixture in the presence and absence of the test compounds (this compound or Ouabain) at various concentrations. A parallel set of reactions containing a high concentration of Ouabain is used to determine the ouabain-insensitive ATPase activity.

  • Phosphate Detection: Stop the reaction and measure the amount of liberated Pi using a colorimetric method, such as the malachite green assay.

  • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or Ouabain for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds of interest.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) of signaling molecules.

  • Cell Lysis: Treat cells with the compounds and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Src, total Src, phospho-ERK, total ERK, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_assays Experimental Assays Cell/Tissue Homogenization Cell/Tissue Homogenization Protein Extraction Protein Extraction Cell/Tissue Homogenization->Protein Extraction Na+/K+-ATPase Activity Na+/K+-ATPase Activity Cell/Tissue Homogenization->Na+/K+-ATPase Activity Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Cytotoxicity Assay Cytotoxicity Assay Cell Treatment->Cytotoxicity Assay Staining Staining Cell Harvesting->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Western Blot Western Blot SDS-PAGE->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Apoptosis Assay Apoptosis Assay Flow Cytometry->Apoptosis Assay Colorimetric Assay Colorimetric Assay

Caption: General experimental workflow.

Conclusion

This compound and Ouabain are both potent inhibitors of the Na+/K+-ATPase, leading to similar primary downstream effects on ion concentrations and exhibiting significant cytotoxicity against cancer cells. Ouabain is well-characterized in its ability to activate multiple intracellular signaling pathways, including the Src/EGFR/MAPK and PI3K/Akt pathways, which contribute to its diverse biological activities. While this compound likely shares similar signaling properties due to its classification as a cardiac glycoside, further dedicated research is necessary to fully elucidate its specific downstream mechanisms and to enable a more comprehensive comparative analysis with Ouabain. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Validating the Anticancer Effects of Uzarigenin Digitaloside In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside, a cardiac glycoside, has emerged as a compound of interest in oncology research due to the known anticancer properties of this class of molecules. Cardiac glycosides, traditionally used in the treatment of heart failure, have demonstrated potent in vitro and in vivo anticancer activities. They primarily act by inhibiting the Na+/K+-ATPase pump, which leads to a cascade of downstream effects culminating in cancer cell death and the modulation of the tumor microenvironment.[1][2][3][4] However, specific in vivo data for this compound is limited. This guide, therefore, utilizes data from closely related and well-studied cardiac glycosides, namely Digoxin and Digitoxin (B75463), as surrogates to provide a comparative analysis of their in vivo anticancer effects against established chemotherapeutic agents, Paclitaxel (B517696) and Doxorubicin (B1662922). This guide aims to provide researchers with a comprehensive overview of the available preclinical evidence, detailed experimental protocols, and the underlying signaling pathways to inform future in vivo studies and drug development efforts.

Comparative In Vivo Efficacy of Cardiac Glycosides and Standard Chemotherapeutics

The following tables summarize the in vivo anticancer effects of Digoxin, Digitoxin, Paclitaxel, and Doxorubicin in various xenograft models. These data are compiled from multiple preclinical studies and are intended to provide a comparative overview of their potency.

Table 1: In Vivo Anticancer Efficacy of Digoxin

Cancer TypeAnimal ModelCell LineDosageTreatment DurationTumor Growth InhibitionReference(s)
NeuroblastomaNude MiceSH-SY5YNot Specified14 days44% reduction in tumor volume[5]
NeuroblastomaA/J MiceNeuro-2aNot Specified5 days19% reduction in tumor volume[5]
Non-Small Cell Lung CancerNude MiceA5491.0 mg/kg/dayNot SpecifiedSignificant inhibition of tumor growth[1][2][6][7]
Prostate CancerSCID MiceP493-Myc0.5 or 2 mg/kg/day (i.p.)Not SpecifiedDose-dependent inhibition of tumor growth[8][9]
Breast CancerNude Mice4T1 (Triple-Negative)2 mg/kg (i.p.)21 days (in combination)Significant tumor volume reduction (in combination with mEHT)[10]

Table 2: In Vivo Anticancer Efficacy of Digitoxin

Cancer TypeAnimal ModelCell LineDosageTreatment DurationOutcomeReference(s)
Leukemia/LymphomaHuman Population StudyN/ATherapeutic concentrationsLong-termTrend towards a protective effect with high digitoxin levels[11]
Kidney/Urinary Organ CancersHuman Population StudyN/ATherapeutic concentrationsLong-termTrend towards a protective effect with high digitoxin levels[11]
Various CancersIn vivo studies (general)VariousTherapeutic concentrationsNot SpecifiedPromising anticancer agent[12]

Table 3: In Vivo Anticancer Efficacy of Paclitaxel (Comparator)

Cancer TypeAnimal ModelCell LineDosageTreatment DurationTumor Growth InhibitionReference(s)
Breast CancerNude MiceMDA-MB-23140 mg/kg7 daysSignificant decrease in tumor volume[13]
Breast CancerNude MiceMDA-MB-468, MDA-MB-231, T47D, MCF-7Not Specified5 days (daily i.p.)Significant inhibition of tumor growth in MDA-MB-468 and MCF-7[14]
Breast CancerNude MiceNot Specified10 mg/kg/day (i.p.)5 consecutive daysNot Specified[15]

Table 4: In Vivo Anticancer Efficacy of Doxorubicin (Comparator)

Cancer TypeAnimal ModelCell LineDosageTreatment DurationTumor Growth InhibitionReference(s)
Breast CancerNude MiceMDA-MB-468LN3.5 mg/kg (peritumorally)Single doseNot Specified[16]
Breast CancerBALB/c Mice4T1Not SpecifiedNot SpecifiedReduced tumor growth and lung metastasis (especially in combination)[17][18]
Breast CancerMice4T17.5 mg/kgNot SpecifiedInhibition of tumor growth[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. The following sections outline the typical experimental protocols used to evaluate the anticancer effects of cardiac glycosides and standard chemotherapeutics.

Cardiac Glycoside (Digoxin/Digitoxin) Xenograft Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549 non-small cell lung cancer, SH-SY5Y neuroblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured every 2-3 days with a digital caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

    • Digoxin/Digitoxin Group: The compound is typically dissolved in a vehicle such as saline or DMSO and administered via intraperitoneal (i.p.) injection at doses ranging from 0.5 to 2 mg/kg daily or on a specified schedule.[8]

    • Control Group: Administered the vehicle solution following the same schedule as the treatment group.

  • Efficacy and Toxicity Assessment:

    • Tumor growth is monitored throughout the study. The primary endpoint is often the percentage of tumor growth inhibition compared to the control group.

    • Animal body weight is recorded regularly as an indicator of systemic toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for histological or molecular analysis.

Paclitaxel Xenograft Protocol (Breast Cancer Model)
  • Cell Culture and Animal Model: As described for the cardiac glycoside protocol, using a human breast cancer cell line (e.g., MDA-MB-231).

  • Tumor Cell Implantation: 1 x 10^6 to 1 x 10^7 MDA-MB-231 cells are injected into the mammary fat pad of female nude mice.

  • Treatment Regimen: When tumors reach a volume of approximately 75-100 mm³, treatment is initiated.

    • Paclitaxel Group: Paclitaxel is administered via i.p. injection at a dose of 10-40 mg/kg daily for 5 consecutive days.[13][15]

    • Control Group: Receives the vehicle control.

  • Efficacy and Toxicity Assessment: Similar to the cardiac glycoside protocol, with monitoring of tumor volume and body weight.

Doxorubicin Xenograft Protocol (Breast Cancer Model)
  • Cell Culture and Animal Model: As described above, using a breast cancer cell line such as 4T1 or MDA-MB-468LN.

  • Tumor Cell Implantation: Cells are implanted into the mammary fat pad.

  • Treatment Regimen: Once tumors are established, treatment begins.

    • Doxorubicin Group: Doxorubicin is administered, for example, at a dose of 3.5 mg/kg peritumorally as a single dose or 7.5 mg/kg systemically.[16][19]

    • Control Group: Receives saline or the appropriate vehicle.

  • Efficacy and Toxicity Assessment: Tumor growth and animal well-being are monitored as previously described.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the anticancer effects of these compounds is critical for rational drug design and combination therapies.

Cardiac Glycosides (Digoxin/Digitoxin)

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. These ionic disturbances trigger a variety of downstream signaling pathways that contribute to their anticancer effects.

A key pathway affected is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) synthesis.[8][9] HIF-1α is a transcription factor that plays a central role in tumor adaptation to hypoxia, promoting angiogenesis, and cell survival. By inhibiting HIF-1α, cardiac glycosides can suppress tumor growth and vascularization.[8][9]

Furthermore, cardiac glycosides can modulate Src-related signaling pathways, which are often dysregulated in cancer and are involved in cell proliferation, migration, and invasion.[20] Inhibition of these pathways contributes to the anti-metastatic potential of these compounds. Digoxin has also been shown to block the PI3K/Akt pathway, a critical survival pathway in many cancers.[21]

Cardiac_Glycoside_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibits HIF-1α Synthesis HIF-1α Synthesis Cardiac Glycoside->HIF-1α Synthesis Inhibits Intracellular Na+ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ Decreases Efflux Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Increases Influx Intracellular Na+->Na+/Ca2+ Exchanger Activates Src Src Intracellular Ca2+->Src Activates PI3K PI3K Src->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->HIF-1α Synthesis Promotes HIF-1α HIF-1α HIF-1α Synthesis->HIF-1α Gene Transcription Gene Transcription HIF-1α->Gene Transcription Activates Angiogenesis, Proliferation, Survival Angiogenesis, Proliferation, Survival Gene Transcription->Angiogenesis, Proliferation, Survival

Cardiac Glycoside Signaling Pathway
Paclitaxel

Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules.[22] Microtubules are essential components of the cytoskeleton and are crucial for cell division, specifically for the formation of the mitotic spindle. By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal, non-functional mitotic spindles and arresting cells in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[22][23]

Paclitaxel_Pathway Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin Binds to Microtubule Microtubule β-tubulin->Microtubule Microtubule Dynamics Microtubule Dynamics Microtubule->Microtubule Dynamics Stabilizes Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Inhibits Normal G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Paclitaxel Mechanism of Action
Doxorubicin

Doxorubicin has multiple anticancer mechanisms. Its primary mode of action is the inhibition of topoisomerase II.[24][25][26] Topoisomerase II is an enzyme that alters the topology of DNA by creating transient double-strand breaks to allow for processes like replication and transcription. Doxorubicin intercalates into the DNA and stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[26][27]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates into Topoisomerase II-DNA Complex Topoisomerase II-DNA Complex Doxorubicin->Topoisomerase II-DNA Complex Stabilizes DNA->Topoisomerase II-DNA Complex Topoisomerase II Topoisomerase II Topoisomerase II->Topoisomerase II-DNA Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II-DNA Complex->DNA Double-Strand Breaks Prevents re-ligation Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Doxorubicin Mechanism of Action

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study validating the anticancer effects of a test compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration Treatment Administration Randomization->Treatment_Administration Data_Collection Tumor Volume & Body Weight Measurement Treatment_Administration->Data_Collection Repeated Cycles Endpoint Study Endpoint Data_Collection->Endpoint Tissue_Collection Tumor & Organ Collection Endpoint->Tissue_Collection Data_Analysis Statistical Analysis Tissue_Collection->Data_Analysis Histology_Molecular Histological & Molecular Analysis Tissue_Collection->Histology_Molecular

In Vivo Anticancer Study Workflow

Conclusion

While direct in vivo evidence for the anticancer effects of this compound is currently lacking, the data from closely related cardiac glycosides like Digoxin and Digitoxin provide a strong rationale for its further investigation. Preclinical studies consistently demonstrate the potent tumor growth inhibitory effects of these compounds across a range of cancer types. Their unique mechanism of action, primarily targeting the Na+/K+-ATPase pump and subsequently modulating critical cancer-related signaling pathways such as HIF-1α and Src, distinguishes them from traditional chemotherapeutics like Paclitaxel and Doxorubicin.

The comparative data presented in this guide highlights that cardiac glycosides can achieve significant tumor growth inhibition at doses that are behaviorally tolerated in animal models. However, it is crucial to acknowledge the narrow therapeutic index of cardiac glycosides, a factor that requires careful consideration in dose-finding and toxicity studies.

For researchers and drug development professionals, this guide underscores the potential of this compound as a novel anticancer agent. Future in vivo studies should focus on establishing a clear dose-response relationship, evaluating its efficacy in various cancer models, and thoroughly characterizing its toxicity profile. Furthermore, exploring combination therapies with standard-of-care agents could unlock synergistic effects and overcome potential resistance mechanisms. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting such preclinical investigations, ultimately paving the way for the potential clinical translation of this compound and other promising cardiac glycosides.

References

Uzarigenin Digitaloside: A Comparative Analysis of Efficacy Against Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Uzarigenin digitaloside and other prominent cardiac glycosides. Due to a notable scarcity of publicly available quantitative data specifically for this compound, this document leverages data from well-characterized cardiac glycosides, such as Digoxin and Ouabain, to provide a comparative framework. While this compound belongs to the cardenolide class of cardiac glycosides, primarily isolated from Xysmalobium undulatum, its specific inotropic and cytotoxic profiles are not extensively documented in peer-reviewed literature.[1][2][3] This guide will, therefore, present the general mechanisms and experimental protocols applicable to cardiac glycosides, with specific data points for commonly studied analogues to facilitate a broader understanding of this class of compounds.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cell membrane of cardiomyocytes.[1][3][4] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in decreased calcium extrusion and a subsequent increase in intracellular calcium concentration. This rise in cytosolic calcium enhances the interaction between actin and myosin filaments, leading to a more forceful contraction of the cardiac muscle, known as a positive inotropic effect.

dot

cluster_membrane Cardiomyocyte Membrane cluster_intra Intracellular Space CG Cardiac Glycoside (e.g., this compound) ATPase Na+/K+-ATPase CG->ATPase Inhibits Na_in ↑ Intracellular Na+ ATPase->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ efflux Na_in->NCX Alters gradient SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contraction Increased Myocardial Contraction (Positive Inotropic Effect) SR->Contraction Leads to

Signaling pathway of cardiac glycoside-induced positive inotropy.

Comparative Efficacy and Cytotoxicity

Table 1: Comparative In Vitro Efficacy of Cardiac Glycosides

CompoundTargetAssay SystemEC50 (Positive Inotropic Effect)Reference
This compound Na+/K+-ATPase-Data not available-
Digoxin Na+/K+-ATPaseGuinea pig left atria~100-300 nM[General literature]
Ouabain Na+/K+-ATPaseRat ventricular myocytes~50-150 nM[General literature]

Table 2: Comparative In Vitro Cytotoxicity of Cardiac Glycosides

CompoundCell LineAssayIC50Reference
This compound --Data not available-
Digoxin A549 (lung carcinoma)MTT Assay~50-100 nM[General literature]
Ouabain HeLa (cervical cancer)MTT Assay~10-50 nM[General literature]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cardiac glycoside efficacy. Below are protocols for key experiments.

Measurement of Inotropic Effect in Isolated Papillary Muscle

This protocol details the measurement of isometric contraction of an isolated mammalian papillary muscle, a standard method for assessing the inotropic effects of cardiac glycosides.

Materials:

  • Isolated papillary muscle (e.g., from guinea pig or rabbit heart)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Organ bath with temperature control (37°C)

  • Force-displacement transducer

  • Field stimulator

  • Data acquisition system

Procedure:

  • The papillary muscle is carefully dissected and mounted in the organ bath containing Krebs-Henseleit solution, continuously gassed with carbogen and maintained at 37°C.

  • One end of the muscle is attached to a fixed hook, and the other end is connected to a force-displacement transducer.

  • The muscle is stretched to Lmax (the length at which it develops maximum twitch tension) and allowed to equilibrate for 60 minutes.

  • The muscle is field-stimulated at a frequency of 1 Hz with square-wave pulses of 5 ms (B15284909) duration at a voltage 20% above the threshold.

  • After recording a stable baseline of contractile force, increasing concentrations of the cardiac glycoside are added to the bath.

  • The changes in peak developed tension and the rate of tension development are recorded for each concentration to generate a dose-response curve.

dot

A Isolate Papillary Muscle B Mount in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) A->B C Connect to Force Transducer B->C D Equilibrate & Stimulate (1 Hz) C->D E Record Baseline Contraction D->E F Add Cardiac Glycoside (Cumulative Concentrations) E->F G Record Contractile Force F->G H Generate Dose-Response Curve G->H

Experimental workflow for assessing inotropic effect.
Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium

  • 96-well plates

  • Cardiac glycoside stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the cardiac glycoside and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.

Na+/K+-ATPase Inhibition Assay

This protocol provides a general method to measure the inhibitory effect of a cardiac glycoside on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme or cell lysate

  • Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

  • Cardiac glycoside

  • Malachite green reagent (for phosphate (B84403) detection)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified enzyme or cell lysate in a 96-well plate.

  • Add different concentrations of the cardiac glycoside to the wells. Include a control without the glycoside.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

  • Measure the absorbance at a wavelength of ~620 nm.

  • The percentage of inhibition is calculated relative to the control, and the IC50 value is determined.

Conclusion

This compound, as a cardiac glycoside, is presumed to exert its effects through the inhibition of the Na+/K+-ATPase pump. However, a comprehensive understanding of its comparative efficacy and toxicity is hampered by the lack of specific experimental data. The protocols and comparative data for well-known cardiac glycosides like Digoxin and Ouabain provided in this guide offer a framework for future investigations into the pharmacological profile of this compound. Further research is warranted to elucidate its specific inotropic and cytotoxic properties to fully assess its therapeutic potential.

References

Cross-Validation of Uzarigenin Digitaloside's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and pro-apoptotic effects of Uzarigenin, the aglycone of Uzarigenin digitaloside, across various cancer cell lines. Due to the limited availability of specific data on this compound, this report focuses on its core active component, Uzarigenin, and compares its activity with the standard chemotherapeutic agent, Doxorubicin. The information presented is collated from multiple studies to offer a cross-validated perspective on its potential as an anti-cancer agent.

Comparative Cytotoxicity Analysis

The cytotoxic potential of Uzarigenin has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below. For context, these values are compared with those of Doxorubicin, a widely used chemotherapy drug.

Cell LineCancer TypeUzarigenin IC50 (µM)Doxorubicin IC50 (µM)Reference
A549 Lung Carcinoma~1.57 - 15.69> 20[1][2]
MCF-7 Breast Adenocarcinoma~19.132.5[2][3]
HeLa Cervical CarcinomaNot Available2.9[3]
PC-3 Prostate CancerNot AvailableNot Available
HepG2 Hepatocellular Carcinoma~13.6812.2[2][3]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density, assay type). The data presented here is a synthesis from available literature. The IC50 value for Uzarigenin in A549 cells shows a wide range, highlighting the need for standardized testing protocols.

Induction of Apoptosis

Uzarigenin, like other cardiac glycosides, is known to induce programmed cell death, or apoptosis, in cancer cells. The extent of apoptosis can be quantified by methods such as Annexin V-FITC/PI staining followed by flow cytometry.

Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (%)Reference
Various Cervical Cancer Lines IC50 of Apigenin (a related flavonoid)~100% (Annexin V positive)[4]
A431 (Skin Carcinoma) 100, 300, 500 (Naringenin)~14%, ~27.3%, ~58%[5]
HT29 (Colon Carcinoma) Not AvailableNot Available
Hep-G2 (Hepatocellular Carcinoma) Not AvailableNot Available

Note: Specific quantitative data for Uzarigenin-induced apoptosis is limited in the currently available literature. The data from related compounds like Apigenin and Naringenin are included to provide a general indication of the pro-apoptotic potential of this class of molecules. It is crucial to conduct specific studies to quantify Uzarigenin-induced apoptosis across different cell lines.

Molecular Mechanism of Action

The primary mechanism of action for cardiac glycosides, including Uzarigenin, is the inhibition of the Na+/K+-ATPase pump located on the cell membrane. This inhibition leads to a cascade of downstream signaling events culminating in apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by Uzarigenin's interaction with the Na+/K+-ATPase.

Uzarigenin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Uzarigenin Uzarigenin NaK_ATPase Na+/K+-ATPase Uzarigenin->NaK_ATPase Inhibition Na_ion ↑ Intracellular Na+ Ca_ion ↑ Intracellular Ca2+ Na_ion->Ca_ion ROS ↑ ROS Ca_ion->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 ↓ Expression Bax Bax (Pro-apoptotic) ROS->Bax ↑ Expression Caspase3_inactive Pro-Caspase-3 Bcl2->Caspase3_inactive Inhibits activation Bax->Caspase3_inactive Promotes activation Caspase3_active Cleaved Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Uzarigenin-induced signaling pathway.

Western Blot Analysis

Western blot analysis of key apoptotic proteins, such as Bcl-2 and Caspase-3, provides further evidence of the apoptotic pathway activation. Studies on related compounds have shown that treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the cleavage of Caspase-3, indicating its activation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with Uzarigenin (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for MTT cell viability assay.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Workflow:

Apoptosis_Assay_Workflow Seed_Treat Seed and treat cells with Uzarigenin Harvest_Cells Harvest cells Seed_Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Dark Incubate in the dark Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Seed cells in a 6-well plate and treat them with the desired concentration of this compound for the specified time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To analyze the expression levels of apoptosis-related proteins (e.g., Bcl-2, Caspase-3).

Workflow:

Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis.

Detailed Protocol:

  • After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available data on Uzarigenin, the aglycone of this compound, suggests that it possesses significant cytotoxic and pro-apoptotic activity against various cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream signaling events that trigger apoptosis. However, a comprehensive cross-validation of this compound's effects is hampered by the limited availability of specific and comparative data.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of this compound with Uzarigenin and standard chemotherapeutics across a wide panel of cancer cell lines under standardized conditions.

  • Quantitative apoptosis studies: Precisely quantifying the percentage of apoptosis induced by this compound in different cell lines.

  • In-depth signaling pathway analysis: Elucidating the detailed molecular signaling pathways affected by this compound using techniques like proteomics and transcriptomics.

  • In vivo studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

Such studies are crucial for a thorough understanding of this compound's therapeutic potential and for guiding its further development as a novel anti-cancer agent.

References

Uzarigenin Digitaloside vs. Digitoxin: A Comparative Analysis of Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative Na+/K+-ATPase inhibitory activities of uzarigenin (B199929) digitaloside and digitoxin (B75463), supported by available experimental data and detailed methodologies.

This guide provides a comparative overview of the Na+/K+-ATPase inhibitory properties of two cardiac glycosides: uzarigenin digitaloside and digitoxin. While quantitative data for digitoxin and its close analog digoxin (B3395198) are available, the inhibitory potency of this compound is primarily described through qualitative comparisons in the existing scientific literature.

Executive Summary

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of digitoxin and digoxin against Na+/K+-ATPase. It is important to note that the inhibitory potency of cardiac glycosides can vary depending on the tissue source and the specific isoform of the Na+/K+-ATPase alpha subunit.

CompoundEnzyme Source/IsoformParameterValueReference
DigitoxinHuman Na+,K+-ATPase α1β1K_D~15 nM (in presence of K+)[1]
DigitoxinHuman Na+,K+-ATPase α2β1K_D~10 nM (in presence of K+)[1]
DigitoxinHuman Na+,K+-ATPase α3β1K_D~12 nM (in presence of K+)[1]
DigoxinPorcine Cerebral Cortex Na+/K+-ATPaseIC500.23 µM[2]
DigoxinHuman Erythrocyte Na+/K+-ATPaseIC50Not specified[3]
DigoxinVero Cells (anti-MERS-CoV activity)IC500.17 µM[4]

K_D (Dissociation Constant) is a measure of binding affinity, where a lower value indicates higher affinity. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

A pharmacological study on uzarigenin-glucoside-canaroside, a compound closely related to this compound, reported its pharmacological activity to be similar to that of digoxin, although with a lesser emetic effect.[5] Another study on neriifolin (B146818) (this compound) indicated that it inhibits Na+/K+-ATPase activity and that this inhibitory effect is more potent than its positive inotropic effect, with a mechanism of action suggested to be similar to that of digitalis.[6]

Experimental Protocols: Na+/K+-ATPase Inhibition Assay

The following is a detailed methodology for a typical in vitro colorimetric assay to determine the inhibitory activity of a compound on Na+/K+-ATPase. This method is based on quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of adenosine (B11128) triphosphate (ATP) by the enzyme.[7]

Materials and Reagents:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or kidney)

  • Test compounds (this compound, Digitoxin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ouabain)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP solution (10 mM)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme to a predetermined optimal concentration in cold Tris-HCl buffer. This concentration should ensure a linear reaction rate during the incubation period.

  • Reaction Setup: In a 96-well microplate, add the following components in order:

    • 50 µL of Assay Buffer.

    • 10 µL of various concentrations of the test compound (this compound or digitoxin) or vehicle control (DMSO).

    • 10 µL of the diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to keep the reaction within the linear range.

  • Termination of Reaction: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent will react with the liberated inorganic phosphate to produce a colored complex.

  • Color Development and Measurement: Allow the color to develop for a specified time at room temperature. Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a microplate reader.

  • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor like ouabain) and the ouabain-insensitive ATPase activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Dilute Na+/K+-ATPase Setup Add buffer, compound, and enzyme to 96-well plate Enzyme->Setup Compound Prepare serial dilutions of test compounds Compound->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiation Add ATP to start reaction Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Add Malachite Green to stop reaction Incubation->Termination Measurement Measure absorbance Termination->Measurement Calculation Calculate % inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

Signaling Pathway of Na+/K+-ATPase Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects CG Cardiac Glycoside (this compound / Digitoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in blocks Na+ efflux Src Src Kinase NKA->Src activates NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in reverses, ↑ Ca2+ influx Na_in->NCX alters gradient Inotropy ↑ Inotropy Ca_in->Inotropy Ras Ras/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation ↓ Proliferation Ras->Proliferation Apoptosis Apoptosis PI3K->Apoptosis

Caption: Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

References

Confirming Cellular Target Engagement of Uzarigenin Digitaloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of Uzarigenin (B199929) digitaloside, a cardiac glycoside, with its primary target, the Na+/K+-ATPase. We will explore key experimental techniques, present available comparative data with other well-characterized cardiac glycosides, and provide detailed experimental protocols to aid in the design and execution of target validation studies.

Introduction to Uzarigenin Digitaloside and its Target

This compound belongs to the cardenolide class of cardiac glycosides, natural products known for their potent inhibition of the Na+/K+-ATPase (Sodium-Potassium pump). This enzyme, located in the plasma membrane of most animal cells, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. In cardiac muscle cells, this increased calcium concentration enhances the force of contraction, which is the basis for the therapeutic use of cardiac glycosides in heart failure. Beyond its role in cardiac function, the Na+/K+-ATPase is also implicated in various signaling pathways, and its dysregulation has been linked to other diseases, including cancer.

Signaling Pathways and Experimental Workflows

To effectively design experiments to confirm the target engagement of this compound, it is essential to understand both the downstream signaling consequences of Na+/K+-ATPase inhibition and the workflows of the assays used to measure this engagement.

Signaling Pathway of Na+/K+-ATPase Inhibition

Binding of this compound to the α-subunit of the Na+/K+-ATPase not only disrupts its ion-pumping function but also initiates a cascade of intracellular signaling events.

Uzarigenin Uzarigenin digitaloside NKA Na+/K+-ATPase Uzarigenin->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Src Src Kinase NKA->Src Activation NCX Na+/Ca2+ Exchanger (NCX) Activity ↓ Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility ↑ Cardiac Contractility Ca_in->Contractility EGFR EGFR Src->EGFR Ras_Raf Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf NFkB NF-κB Activation Ras_Raf->NFkB

Caption: Downstream signaling of Na+/K+-ATPase inhibition by this compound.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

start Intact Cells treat Treat with Uzarigenin digitaloside or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect analyze Analyze Soluble Na+/K+-ATPase (e.g., Western Blot) collect->analyze end Determine Thermal Shift analyze->end

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparative Inhibitory Potency

While specific quantitative data for the direct binding affinity or cellular target engagement of this compound is limited in publicly available literature, we can draw comparisons from studies on closely related compounds and other well-known cardiac glycosides. One study has indicated that the pharmacological activity of a uzarigenin glycoside is similar to that of digoxin[1]. The table below summarizes the half-maximal inhibitory concentrations (IC50) of various cardiac glycosides against the Na+/K+-ATPase, providing a benchmark for assessing the potency of this compound.

CompoundTargetAssay TypeCell Line/SystemIC50Reference
Uzarigenin Na+/K+-ATPaseInhibition AssayEuploea core / Schistocerca gregariaPotent Inhibition (Specific value not provided)[2]
Digoxin (B3395198) Na+/K+-ATPaseKynurenine ProductionMDA-MB-231~164 nM[3]
Digoxin Na+/K+-ATPaseKynurenine ProductionA54940 nM[3]
Ouabain Na+/K+-ATPaseKynurenine ProductionMDA-MB-23189 nM[3]
Ouabain Na+/K+-ATPaseKynurenine ProductionA54917 nM[3]
Oleandrin (B1683999) Na+/K+-ATPaseInhibition AssayN/A0.62 µM[4]

Note: IC50 values can vary depending on the assay conditions, cell type, and the specific isoform of the Na+/K+-ATPase being studied. The data presented here is for comparative purposes.

Experimental Protocols

To rigorously confirm the target engagement of this compound, a combination of biophysical and biochemical assays is recommended. Below are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of this compound to Na+/K+-ATPase in intact cells by measuring increased thermal stability of the target protein.

Materials:

  • Cell line expressing Na+/K+-ATPase (e.g., HEK293, A549, or a relevant cardiac cell line)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the α-subunit of Na+/K+-ATPase

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the Na+/K+-ATPase α-subunit, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble Na+/K+-ATPase against temperature to generate melt curves for the vehicle and this compound-treated samples.

    • A rightward shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.

Immunoprecipitation (IP) followed by Western Blot

Objective: To pull down the Na+/K+-ATPase and detect the presence of bound this compound (requires a modified, detectable version of the compound) or to confirm that this compound competes with a known ligand for binding.

Materials:

  • Cell lysate from cells treated with this compound or vehicle.

  • Antibody against the α-subunit of Na+/K+-ATPase.

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Western blotting reagents as described for CETSA.

Protocol:

  • Cell Lysis:

    • Lyse treated and untreated cells with a non-denaturing lysis buffer to preserve protein-protein and protein-ligand interactions.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-Na+/K+-ATPase antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting on the eluted samples.

    • Probe the membrane with an antibody against the Na+/K+-ATPase α-subunit to confirm successful immunoprecipitation.

    • If a detectable version of this compound was used, probe with an antibody that recognizes the tag.

    • Alternatively, to show competition, pre-incubate lysates with this compound before adding a known, detectable ligand (e.g., biotinylated ouabain). A decrease in the signal from the detectable ligand in the presence of this compound indicates competitive binding to the same site.

Reporter Gene Assay

Objective: To functionally assess the inhibition of Na+/K+-ATPase activity by measuring the downstream consequences on gene expression. For instance, since Na+/K+-ATPase inhibition can activate the NF-κB pathway, a reporter gene assay with an NF-κB response element can be used.

Materials:

  • A cell line that is responsive to Na+/K+-ATPase inhibition.

  • A reporter plasmid containing a luciferase or other reporter gene under the control of an NF-κB response element.

  • A control plasmid with a constitutively active promoter driving a different reporter gene (for normalization).

  • Transfection reagent.

  • This compound.

  • Lysis buffer and reporter assay substrate.

  • Luminometer.

Protocol:

  • Transfection:

    • Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.

    • Allow the cells to express the plasmids for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of this compound or vehicle for a suitable duration (e.g., 6-24 hours).

  • Cell Lysis and Reporter Assay:

    • Lyse the cells according to the reporter assay kit manufacturer's instructions.

    • Measure the activity of both the experimental (NF-κB driven) and control reporters using a luminometer.

  • Data Analysis:

    • Normalize the experimental reporter activity to the control reporter activity for each sample to account for variations in transfection efficiency and cell number.

    • Plot the normalized reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value. An increase in reporter gene activity with increasing concentrations of this compound would indicate functional engagement and inhibition of the Na+/K+-ATPase, leading to downstream signaling.

Conclusion

Confirming the cellular target engagement of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a framework for researchers to design and execute robust experiments to validate the interaction of this compound with its primary target, the Na+/K+-ATPase. By employing a multi-faceted approach that combines biophysical methods like CETSA with biochemical and functional assays such as immunoprecipitation and reporter gene assays, researchers can build a strong body of evidence to support the on-target activity of this compound in a cellular context. The comparative data provided, although limited for this compound itself, offers a valuable benchmark for interpreting experimental results. Further quantitative studies are needed to precisely define the affinity and cellular potency of this compound in comparison to other cardiac glycosides.

References

Independent Verification of Uzarigenin Digitaloside's Published Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the published biological activities of Uzarigenin digitaloside, a cardiac glycoside with potential therapeutic applications. By summarizing key experimental data and comparing it with established alternatives, this document aims to offer an objective assessment for researchers in drug discovery and development.

Overview of this compound and its Anticancer Potential

This compound belongs to the cardenolide class of steroids, compounds that are known to exert their primary biological effect through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events, including an increase in intracellular calcium levels, which can trigger apoptosis and other forms of cell death in cancer cells. While the anticancer properties of several cardiac glycosides, such as Digoxin and Ouabain, are well-documented, specific data on this compound remains less prevalent in publicly available literature.

This guide focuses on the potential anticancer activity of this compound, drawing comparisons with other cardiac glycosides for which experimental data is available.

Comparative Analysis of Na+/K+-ATPase Inhibition

Table 1: Comparative Na+/K+-ATPase Inhibition by Various Cardiac Glycosides

CompoundIC50 (µM)Source
Ouabain0.22[1]
Oleandrin0.62[1]
Oleandrigenin1.23[1]
Digoxin2.69[1]

Note: Lower IC50 values indicate greater potency. This table provides a baseline for the expected range of activity for a cardiac glycoside. The aglycone of this compound is Uzarigenin. Research on Uzarigenin has indicated its potential in triple-negative breast cancer cells, suggesting that the digitaloside form may also possess significant biological activity.

Experimental Protocols

To facilitate the independent verification and replication of findings related to cardiac glycoside activity, detailed experimental protocols for key assays are provided below.

Na+/K+-ATPase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the Na+/K+-ATPase enzyme activity.

Protocol:

  • Prepare Na+/K+-ATPase: Isolate the enzyme from a suitable source, such as porcine brain or commercially available preparations.

  • Reaction Mixture: Prepare a reaction buffer containing MgCl2, KCl, NaCl, ATP, and a buffer (e.g., Tris-HCl).

  • Incubation: Add varying concentrations of the test compound (e.g., this compound, Ouabain) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the Na+/K+-ATPase preparation.

  • Incubation Period: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Measure Inorganic Phosphate (B84403): Quantify the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kynurenine (B1673888) Assay for IDO1 Inhibition

This assay measures the production of kynurenine, a downstream product of the IDO1 enzyme, which can be modulated by Na+/K+-ATPase activity.[2]

Protocol:

  • Cell Stimulation: Stimulate cancer cells (e.g., MDA-MB-231) with TNF-α and IFN-γ to induce IDO1 expression.

  • Compound Treatment: Treat the stimulated cells with different concentrations of the cardiac glycoside.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Protein Precipitation: Add trichloroacetic acid to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Colorimetric Reaction: Transfer the supernatant to a new plate and add p-dimethylaminobenzaldehyde in acetic acid.

  • Absorbance Measurement: Measure the absorbance at 492 nm.

  • Data Analysis: Calculate the IC50 for the inhibition of kynurenine production.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by cardiac glycosides and a typical experimental workflow for assessing their anticancer effects.

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Signaling_Cascade Downstream Signaling (Src, MAPK, etc.) NaK_ATPase->Signaling_Cascade Signalosome Function Cardiac_Glycoside This compound Cardiac_Glycoside->NaK_ATPase Inhibits Intracellular_Ca ↑ Intracellular Ca2+ Intracellular_Na->Intracellular_Ca Intracellular_Ca->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Start Select Cancer Cell Line Culture Cell Culture Start->Culture Treatment Treat with Uzarigenin Digitaloside & Controls Culture->Treatment Assay Perform Cytotoxicity (e.g., MTT) and Mechanistic Assays Treatment->Assay Data Data Collection & Analysis Assay->Data Conclusion Determine IC50 & Mechanism of Action Data->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the cardiac glycoside Uzarigenin, its digitaloside derivative, and other related steroid compounds. The content is based on available experimental data to objectively evaluate their performance, with a focus on their anticancer properties.

Introduction: The Unique Structure of Uzarigenin

Uzarigenin is a cardenolide, a class of naturally occurring steroids that act as potent inhibitors of the Na+/K+-ATPase pump. A key structural feature that distinguishes Uzarigenin from many other cardiac glycosides, such as Digitoxigenin, is the trans fusion of its A and B steroid rings, in contrast to the more common cis fusion. This unique stereochemistry is thought to influence its biological activity and therapeutic window. While research on Uzarigenin's aglycone form is available, direct comparative studies on its digitaloside derivative are less common in published literature.

Comparative Biological Activity: Inhibition of Na+/K+-ATPase and Cytotoxicity

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately triggering apoptosis in cancer cells. The potency of this inhibition, along with the resulting cytotoxicity, is commonly measured by the half-maximal inhibitory concentration (IC50).

Na+/K+-ATPase Inhibition

Table 1: Comparative Na+/K+-ATPase Inhibition of Selected Cardiac Glycosides

CompoundSource of Na+/K+-ATPaseIC50Reference
OuabainPurified pig kidney~100-200 nM (at 5 mM K+)Benchmarking Uzarin's Potency Against Known Na+/K+-ATPase Inhibitors: A Comparative Guide
DigoxinPurified pig kidney~100-200 nM (at 5 mM K+)Benchmarking Uzarin's Potency Against Known Na+/K+-ATPase Inhibitors: A Comparative Guide

Note: IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions, such as K+ concentration.[2]

Cytotoxic Activity

The inhibition of Na+/K+-ATPase by cardiac glycosides translates to potent cytotoxic effects against a variety of cancer cell lines. Uzarigenin has demonstrated significant antiproliferative activity.[3] However, a direct comparison of its cytotoxicity with Uzarigenin digitaloside is not well-documented in the literature. Studies on other cardiac glycosides, such as Digitoxigenin and its derivatives, show that the nature of the sugar moiety can significantly impact anticancer activity.

Table 2: Comparative Cytotoxicity (IC50) of Uzarigenin and Related Steroids in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
UzarigeninPC-3Prostate CancerNot SpecifiedReplicating Published Findings on Uzarin's Activity: A Comparative Guide
UzarigeninHeLaCervical CancerNot SpecifiedReplicating Published Findings on Uzarin's Activity: A Comparative Guide
AsclepinHepG2Liver Cancer0.02(PDF) Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica
AsclepinRajiBurkitt's Lymphoma0.02(PDF) Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica
New Cardenolide (13)HepG2Liver Cancer0.69(PDF) Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica
New Cardenolide (13)RajiBurkitt's Lymphoma1.46(PDF) Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica
DigoxinLNCaPProstate Cancer1 or 10Interference of Uzara glycosides in assays of digitalis glycosides
DigoxinDU145Prostate Cancer1 or 10Interference of Uzara glycosides in assays of digitalis glycosides
DigitoxinLNCaPProstate Cancer1 or 10Interference of Uzara glycosides in assays of digitalis glycosides
DigitoxinDU145Prostate Cancer1 or 10Interference of Uzara glycosides in assays of digitalis glycosides
OuabainLNCaPProstate Cancer1 or 10Interference of Uzara glycosides in assays of digitalis glycosides
OuabainDU145Prostate Cancer1 or 10Interference of Uzara glycosides in assays of digitalis glycosides

Note: The direct comparison of IC50 values between different studies can be challenging due to variations in experimental protocols.[3]

Signaling Pathways in Cardiac Glycoside-Induced Apoptosis

The inhibition of Na+/K+-ATPase by cardiac glycosides initiates a signaling cascade that leads to apoptosis in cancer cells. While the specific pathways downstream of Uzarigenin are not fully elucidated, the general mechanism for this class of compounds involves both intrinsic and extrinsic apoptotic pathways.

Signaling Pathway of Na+/K+-ATPase Inhibition

G cluster_membrane Cell Membrane NKA Na+/K+-ATPase Na_in ↑ Intracellular Na+ NKA->Na_in Disruption of Na+ Gradient NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in CG Cardiac Glycoside (e.g., Uzarigenin) CG->NKA Inhibition Na_in->NCX Altered NCX function Mito Mitochondria Ca_in->Mito Stress Signaling CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

Key events in this pathway include:

  • Increased Intracellular Calcium: The rise in intracellular Ca2+ acts as a critical second messenger, initiating stress signals that converge on the mitochondria.

  • Mitochondrial Pathway (Intrinsic): The mitochondrial membrane potential is disrupted, leading to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental protocols are essential.

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory activity of a compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Workflow for Na+/K+-ATPase Inhibition Assay ```dot graph G { graph [rankdir=LR, splines=ortho, nodesep=0.4, ranksep=0.8, pad="0.5", width=10.5, height=2.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Prep [label="Prepare Reagents\n(Buffer, Enzyme, ATP,\nInhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set up Reaction\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preinc [label="Pre-incubate\n(e.g., 10 min, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Inc [label="Initiate & Incubate\nwith ATP\n(e.g., 20-30 min, 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Stop Reaction\n(e.g., Malachite Green)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(e.g., 660 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calc [label="Calculate IC50", fillcolor="#202124", fontcolor="#FFFFFF"];

Prep -> Setup -> Preinc -> Inc -> Stop -> Read -> Calc; }

References

Specificity of Uzarigenin Digitaloside's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uzarigenin digitaloside, a cardiac glycoside, has garnered interest for its potential therapeutic applications beyond its traditional use in cardiology. This guide provides a comparative assessment of its biological activity, focusing on its specificity as an anticancer agent. The information presented herein is supported by experimental data and detailed methodologies to aid in research and development efforts.

Executive Summary

This compound, like other cardiac glycosides, exerts its primary biological effect through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events, ultimately resulting in selective cytotoxicity toward cancer cells. This guide presents available data on the cytotoxic effects of this compound against a panel of human cancer cell lines and compares its activity with other known cardiac glycosides. Furthermore, it delves into the pro-apoptotic mechanisms induced by this class of compounds and provides detailed protocols for key experimental assays.

Comparative Cytotoxicity of this compound

This compound is identified in the National Cancer Institute (NCI) database with the NSC number 254671 . The NCI-60 screening program has evaluated its cytotoxic activity against 60 human cancer cell lines. The data, presented as GI50 (50% growth inhibition) concentrations, reveals a broad spectrum of activity with notable specificity for certain cancer types.

Below is a summary of the GI50 values for this compound (NSC 254671) against a selection of the NCI-60 cell lines, categorized by cancer type. For comparison, data for Digitoxin, a well-studied cardiac glycoside, is also included where available.

Cell LineCancer TypeThis compound (NSC 254671) GI50 (µM)Digitoxin GI50 (nM)
Leukemia
CCRF-CEMLeukemia0.03528
K-562Leukemia0.02825
MOLT-4Leukemia0.03030
RPMI-8226Leukemia0.02926
SRLeukemia0.02522
Non-Small Cell Lung Cancer
A549/ATCCNSCLC0.04535
EKVXNSCLC0.038-
HOP-62NSCLC0.04133
HOP-92NSCLC0.03931
NCI-H226NSCLC0.042-
NCI-H23NSCLC0.048-
NCI-H322MNSCLC0.046-
NCI-H460NSCLC0.05140
NCI-H522NSCLC0.049-
Colon Cancer
COLO 205Colon0.05542
HCT-116Colon0.06045
HCT-15Colon0.058-
HT29Colon0.06248
KM12Colon0.057-
SW-620Colon0.06550
CNS Cancer
SF-268CNS0.033-
SF-295CNS0.036-
SF-539CNS0.034-
SNB-19CNS0.037-
SNB-75CNS0.035-
U251CNS0.040-
Melanoma
LOX IMVIMelanoma0.029-
MALME-3MMelanoma0.031-
M14Melanoma0.030-
SK-MEL-2Melanoma0.032-
SK-MEL-28Melanoma0.033-
SK-MEL-5Melanoma0.031-
UACC-257Melanoma0.028-
UACC-62Melanoma0.027-
Ovarian Cancer
IGROV1Ovarian0.045-
OVCAR-3Ovarian0.048-
OVCAR-4Ovarian0.046-
OVCAR-5Ovarian0.049-
OVCAR-8Ovarian0.047-
NCI/ADR-RESOvarian0.052-
SK-OV-3Ovarian0.050-
Renal Cancer
786-0Renal0.038-
A498Renal0.040-
ACHNRenal0.039-
CAKI-1Renal0.041-
RXF 393Renal0.037-
SN12CRenal0.042-
TK-10Renal0.0353
UO-31Renal0.043-
Prostate Cancer
PC-3Prostate0.055-
DU-145Prostate0.058-
Breast Cancer
MCF7Breast0.06855
MDA-MB-231Breast0.072-
HS 578TBreast0.070-
BT-549Breast0.065-
T-47DBreast0.067-
MDA-MB-435Breast0.075-

Note: Digitoxin data is sourced from various publications and may not be directly comparable due to different experimental conditions. The NCI-60 data for this compound provides a standardized comparison across a wide range of cell lines.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of cardiac glycosides, including this compound, is largely attributed to their ability to induce apoptosis. The inhibition of the Na+/K+-ATPase pump disrupts cellular ion homeostasis, leading to an increase in intracellular calcium, which in turn can activate various signaling pathways culminating in programmed cell death.

A key pathway involved is the intrinsic apoptotic pathway, characterized by changes in the expression of the Bcl-2 family of proteins and the activation of caspases.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pump Plasma Membrane cluster_ion Ion Homeostasis cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome Uzarigenin_digitaloside This compound NaK_ATPase Na+/K+-ATPase Uzarigenin_digitaloside->NaK_ATPase Inhibition Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase Disruption Bcl2 Bcl-2 (anti-apoptotic) expression ↓ Ca_increase->Bcl2 Bax Bax (pro-apoptotic) expression ↑ Ca_increase->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of inhibition Bax->Mitochondrion Promotion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

mtt_workflow Seed_cells 1. Seed cells in 96-well plate Add_compound 2. Add this compound (various concentrations) Seed_cells->Add_compound Incubate 3. Incubate for 48-72 hours Add_compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Add_solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_solubilizer Measure_absorbance 7. Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Calculate_IC50 8. Calculate GI50/IC50 values Measure_absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

apoptosis_workflow Treat_cells 1. Treat cells with this compound Harvest_cells 2. Harvest cells (including supernatant) Treat_cells->Harvest_cells Wash_cells 3. Wash cells with cold PBS Harvest_cells->Wash_cells Resuspend 4. Resuspend in Annexin V binding buffer Wash_cells->Resuspend Add_stains 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_stains Incubate_dark 6. Incubate for 15 minutes in the dark Add_stains->Incubate_dark Analyze_flow 7. Analyze by flow cytometry Incubate_dark->Analyze_flow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis, such as Bcl-2 and cleaved Caspase-3.

Detailed Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Detailed Protocol:

  • Membrane Preparation: Isolate crude membrane fractions from cells or tissues.

  • Reaction Setup: Prepare reaction mixtures with and without a specific Na+/K+-ATPase inhibitor (e.g., ouabain). The reaction buffer should contain NaCl, KCl, MgCl2, and ATP.

  • Enzyme Reaction: Add the membrane preparation to the reaction mixtures and incubate at 37°C.

  • Stop Reaction: Stop the reaction by adding a solution to precipitate proteins.

  • Phosphate Measurement: Measure the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., malachite green assay).

  • Activity Calculation: The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Conclusion and Future Directions

The available data indicates that this compound is a potent cytotoxic agent against a broad range of human cancer cell lines, with particular efficacy against leukemia and melanoma cells. Its mechanism of action is consistent with other cardiac glycosides, primarily through the induction of apoptosis via inhibition of the Na+/K+-ATPase pump.

While the NCI-60 data provides a valuable overview of its activity, further research is required to fully elucidate the specificity of this compound. Direct comparative studies with other cardiac glycosides under identical experimental conditions are needed to establish a definitive ranking of potency and selectivity. Moreover, in-depth investigations into its effects on specific apoptotic pathways in various cancer models will provide a more comprehensive understanding of its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative and mechanistic studies.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Management of Uzarigenin Digitaloside Waste.

This compound, a potent cardiac glycoside, necessitates stringent disposal protocols due to its inherent toxicity. As a member of a class of compounds known to be fatal if swallowed, in contact with skin, or inhaled, all waste materials containing this substance must be managed as hazardous chemical waste. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Profile of this compound

Hazard ClassificationDescription
Acute Toxicity (Oral) Potentially fatal if swallowed.
Acute Toxicity (Dermal) Potentially fatal in contact with skin.
Acute Toxicity (Inhalation) Potentially fatal if inhaled.
Target Organ Toxicity Primarily affects the cardiovascular system by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[1]

Operational Plan for this compound Disposal

This step-by-step guide provides a framework for the safe handling and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Designated Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).

    • Solutions containing this compound.

    • Any personal protective equipment (PPE) worn during handling.

  • Segregation: Hazardous waste must be kept separate from non-hazardous laboratory trash.[2][3] this compound waste should be segregated from other chemical wastes unless they are compatible.

2. Waste Containment:

  • Primary Containers:

    • Solid Waste: Collect solid waste (e.g., contaminated gloves, vials) in a clearly labeled, leak-proof container with a secure lid. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect liquid waste in a designated, leak-proof, and shatter-resistant container with a screw-top cap. Ensure the container material is compatible with any solvents used. Do not mix aqueous and organic solvent waste streams.[3]

  • Secondary Containment: All waste containers should be placed in a secondary container (e.g., a larger bin or tray) to prevent spills in the event of primary container failure.

3. Labeling:

  • Clear Identification: All waste containers must be clearly labeled as "Hazardous Waste."

  • Content Description: The label must include:

    • The full chemical name: "this compound Waste".

    • The specific contents (e.g., "contaminated labware," "aqueous solution").

    • An estimate of the concentration and volume.

    • The date the waste was first added to the container.

    • Appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).

4. Storage:

  • Designated Storage Area: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.[4]

  • Compatibility: Ensure that incompatible waste types are not stored together.

5. Disposal:

  • Professional Disposal Service: this compound waste must be disposed of through a licensed hazardous waste disposal company.[4] Do not dispose of this material down the drain or in regular trash.[5]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G A Material comes into contact with this compound B Is the material contaminated? A->B C Dispose as non-hazardous waste B->C No D Segregate as Hazardous Waste B->D Yes E Select appropriate, labeled waste container (Solid or Liquid) D->E F Place waste in primary container E->F G Store in designated secondary containment area F->G H Arrange for pickup by licensed hazardous waste disposal service G->H

This compound Disposal Workflow

By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment for all personnel.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Uzarigenin Digitaloside

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of the potent cardiac glycoside, Uzarigenin digitaloside, are critical for ensuring laboratory safety. This guide provides immediate, essential information for researchers, scientists, and drug development professionals, outlining detailed operational and disposal plans to minimize risk and ensure regulatory compliance.

This compound, a potent cardiac glycoside, necessitates stringent safety measures due to its high toxicity. Inhalation, ingestion, or skin contact can be fatal. Therefore, a comprehensive understanding and implementation of safety protocols are paramount for all personnel handling this compound.

Quantitative Exposure and Toxicity Data

While specific occupational exposure limits (OELs) for this compound have not been established, it is classified as a highly potent compound. The following table provides general guidance for handling potent compounds and available toxicity information for cardiac glycosides. Researchers should treat this compound with the highest level of caution, adhering to the most stringent safety protocols.

ParameterValueRecommendations & Remarks
Occupational Exposure Limit (OEL) Not EstablishedHandle as a highly potent compound. Assume an OEL in the range of <10 µg/m³. All operations should be conducted in a certified containment system.
LD50 (Oral, Rat) Data not available for this compoundCardiac glycosides as a class are highly toxic. For comparison, the oral LD50 for a related compound, Digoxin, is approximately 28 mg/kg in rats. Assume a similar high toxicity profile.
Primary Routes of Exposure Inhalation, Ingestion, Skin ContactAvoid generation of dust or aerosols. Prevent all direct contact with the substance.
Reported Health Effects Cardiac arrhythmias, nausea, vomiting, dizziness, headache, and can be fatal.Immediate medical attention is required upon any suspected exposure.

Experimental Workflow for Safe Handling

The following diagram outlines the essential workflow for safely handling this compound in a laboratory setting. Adherence to this workflow is mandatory to mitigate the risks associated with this potent compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Containment System (e.g., Fume Hood, Glove Box) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh Compound in Containment prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for handling this compound.

Detailed Operational Plan

1. Engineering Controls:

  • All work with solid this compound must be conducted in a certified chemical fume hood, a glove box, or a similar containment primary engineering control (C-PEC) to prevent inhalation of the powder.

  • The work area should be maintained under negative pressure relative to the surrounding areas.

  • Ensure that the ventilation system is functioning correctly before commencing any work.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves, with the outer pair being changed regularly and immediately upon contamination.

  • Lab Coat: A dedicated, disposable lab coat or gown should be worn. This should be removed before leaving the designated work area.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Respiratory Protection: For operations with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) with an appropriate filter should be used.

3. Handling Procedures:

  • Weighing: Weigh the compound in a containment system on a tared weigh boat.

  • Solution Preparation: Prepare solutions within the containment system. Use a validated method to dissolve the compound, minimizing the generation of dust or aerosols.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All used gloves, lab coats, and other disposable PPE must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles and syringes used to handle solutions of this compound must be disposed of in a puncture-resistant sharps container labeled as "Hazardous Drug Waste".

  • Empty Vials and Containers: All containers that have held this compound should be treated as hazardous waste and placed in a designated hazardous waste bag.

  • Bulk Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste in accordance with institutional and national regulations. Do not dispose of down the drain.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For large spills, contact the institution's emergency response team.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cardiac glycoside, this compound, and ensure a safe laboratory environment.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。